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  • Product: 2-chloro-6-(3-methylpiperidin-1-yl)pyridine
  • CAS: 1220017-68-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to In Vitro Cytotoxicity Assays for 2-chloro-6-(3-methylpiperidin-1-yl)pyridine

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound, 2-chloro-6-(3-methylpiperidin-1-yl)pyridine. The pyridine scaffold is a common motif in a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound, 2-chloro-6-(3-methylpiperidin-1-yl)pyridine. The pyridine scaffold is a common motif in a significant number of FDA-approved drugs, particularly in oncology.[1] Given the prevalence of this chemical class in pharmacologically active agents, a thorough understanding of the potential cytotoxic effects of new pyridine-containing derivatives is paramount in early-stage drug development.[1][2][3] This document outlines a multi-assay strategy designed to not only quantify cytotoxicity but also to elucidate the underlying mechanisms of cell death. The protocols detailed herein are intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each experimental step, ensuring scientific rigor and data integrity.

Introduction: The Rationale for a Multi-Faceted Cytotoxicity Assessment

In vitro cytotoxicity assays are indispensable tools in the preliminary stages of drug discovery and toxicology.[4][5] They offer a rapid and cost-effective means to assess the potential of a chemical compound to cause cell damage or death.[4] For a novel compound such as 2-chloro-6-(3-methylpiperidin-1-yl)pyridine, a single cytotoxicity assay provides an incomplete picture. A robust assessment necessitates a tiered approach, beginning with general viability assays and progressing to more specific assays that can distinguish between different modes of cell death, such as necrosis and apoptosis.

This guide advocates for a tripartite strategy to comprehensively characterize the cytotoxic profile of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine:

  • Tier 1: Metabolic Viability Assessment (MTT Assay): To determine the concentration-dependent effect of the compound on cellular metabolic activity, a primary indicator of cell viability.[6]

  • Tier 2: Membrane Integrity Assessment (LDH Assay): To quantify cell membrane damage, a hallmark of necrosis.[7][8][9]

  • Tier 3: Mechanistic Insight Assays:

    • Caspase-3/7 Activation Assay: To specifically measure the induction of apoptosis.[10][11]

    • Reactive Oxygen Species (ROS) Assay: To investigate the role of oxidative stress in the observed cytotoxicity.[12][13]

The selection of appropriate cell lines is also critical. It is recommended to use both cancerous and non-cancerous cell lines to evaluate the selectivity of the compound.[14][15] For instance, a human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous human cell line (e.g., HEK293) could be employed.[14][15]

Tier 1: Assessing Metabolic Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][14][15] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Step-by-Step Protocol for the MTT Assay
  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[17]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine in complete culture medium. A typical starting concentration range could be from 0.1 µM to 100 µM.[17]

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control (cells in medium only).[17]

    • After the 24-hour incubation for cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[17]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.[17]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

Data Analysis and Interpretation

The results are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, should be calculated.[5][17]

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubation Incubate (24-72h) add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate (3-4h) add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for assessing cell viability.

Tier 2: Quantifying Membrane Damage with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cell membrane integrity.[8][18] This assay is particularly useful for detecting necrosis.[7]

Step-by-Step Protocol for the LDH Assay
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the MTT assay (Sections 2.1.1 and 2.1.2).

    • It is crucial to include controls for spontaneous LDH release (cells treated with vehicle only) and maximum LDH release (cells treated with a lysis buffer).[18]

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed to pellet the cells.

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[9]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a catalyst.[8]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Stopping the Reaction and Measuring Absorbance:

    • Add a stop solution to each well.[9]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[9]

Data Analysis and Interpretation

The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Diagram: LDH Assay Principle

LDH_Principle cluster_cell Cell cluster_medium Culture Medium intact_cell Intact Cell (LDH inside) damaged_cell Damaged Cell (LDH released) intact_cell->damaged_cell Cytotoxic Compound ldh_reaction LDH + Substrate -> Product damaged_cell->ldh_reaction LDH Release color_change Colorimetric Change ldh_reaction->color_change

Caption: Principle of the LDH cytotoxicity assay.

Tier 3: Delving into the Mechanisms of Cell Death

Caspase-3/7 Activation Assay for Apoptosis Detection

Caspases are a family of proteases that play a crucial role in apoptosis.[10] Caspase-3 and -7 are key effector caspases that are activated during the apoptotic cascade.[10][11] Assays that measure the activity of these caspases provide a specific and sensitive method for detecting apoptosis.[10]

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the MTT assay (Sections 2.1.1 and 2.1.2).

  • Caspase-3/7 Reagent Addition:

    • After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.[11] This reagent contains a pro-luminescent caspase-3/7 substrate.[11]

    • Mix the contents of the wells by gentle shaking.

  • Incubation and Luminescence Measurement:

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[11]

Apoptosis_Pathway compound 2-chloro-6-(3-methylpiperidin-1-yl)pyridine cell_stress Cellular Stress compound->cell_stress apoptosis_signal Apoptotic Signal cell_stress->apoptosis_signal caspase_cascade Caspase Cascade Activation apoptosis_signal->caspase_cascade caspase_3_7 Caspase-3/7 Activation caspase_cascade->caspase_3_7 apoptosis Apoptosis caspase_3_7->apoptosis

Caption: Simplified apoptotic pathway leading to caspase-3/7 activation.

Reactive Oxygen Species (ROS) Assay for Oxidative Stress

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cellular components.[13][19] An excess of ROS leads to oxidative stress, which can induce cell death.[19] Measuring the levels of intracellular ROS can provide insights into whether the cytotoxic effects of a compound are mediated by oxidative stress.[12][13]

  • Cell Seeding:

    • Seed cells in a 96-well plate as previously described.

  • Cell Labeling:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Add a cell-permeable fluorescent probe, such as H2DCFDA, which becomes fluorescent upon oxidation by ROS.[20]

    • Incubate the cells with the probe for a specified time (e.g., 30-60 minutes) at 37°C.[20]

  • Compound Treatment:

    • Remove the probe-containing medium and add the different concentrations of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine.

    • Include a positive control (e.g., a known ROS inducer) and a negative control.[20]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 529 nm emission for DCF).[20] The fluorescence intensity is proportional to the level of intracellular ROS.[20]

Data Presentation and Interpretation

For a clear and comparative analysis, the quantitative data from all assays should be summarized in a structured table.

Table 1: Hypothetical Cytotoxicity Data for 2-chloro-6-(3-methylpiperidin-1-yl)pyridine

AssayCell LineExposure Time (hours)IC50 (µM)
MTT HeLa2415.2
488.5
HEK2932445.8
4832.1
LDH HeLa2425.6
HEK29324>100
Caspase-3/7 HeLa2412.7
ROS HeLa618.9

The Selectivity Index (SI) can be calculated to determine the compound's selectivity for cancer cells over normal cells. It is the ratio of the IC50 in normal cells to the IC50 in cancer cells.[5][21] A higher SI value indicates greater selectivity.[5][21]

Conclusion

This technical guide provides a robust and multi-faceted approach to assessing the in vitro cytotoxicity of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine. By employing a combination of assays that measure metabolic activity, membrane integrity, apoptosis, and oxidative stress, researchers can gain a comprehensive understanding of the compound's cytotoxic potential and its underlying mechanisms. This detailed characterization is a critical step in the early stages of drug development and is essential for making informed decisions about the future of a candidate compound.

References

  • Abcam. (2025, May 20).
  • Benchchem. (2025, December). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Cell Biolabs, Inc. In Vitro ROS/RNS Assay.
  • Promega Corporation. Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • Labtoo. Oxidative stress & ROS detection - In vitro assays.
  • Promega Corpor
  • National Center for Biotechnology Information. (2020, August 9). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits.
  • Abcam. MTT assay protocol.
  • National Center for Biotechnology Information. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example.
  • Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit.
  • Kosheeka. (2025, January 23).
  • ijprajournal. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Cayman Chemical. LDH Cytotoxicity Assay Kit.
  • Promega Corpor
  • Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit.
  • protocols.io. MTT (Assay protocol.
  • Benchchem. Application Notes and Protocols for Caspase-3/7 Activity Assay.
  • IntechOpen. (2025, February 19).
  • Thermo Fisher Scientific. Apoptosis Protocols.
  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.
  • Abcam. Caspase 3/7 Assay Kit (Magic Red) (ab270771).
  • bioRxiv. (2025, August 2).
  • Cell Biolabs, Inc.
  • Malaysian Journal of Medicine and Health Sciences. (2021, April 6).
  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
  • Organisation for Economic Co-operation and Development. (2010, July 20).
  • National Toxicology Program. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
  • National Center for Biotechnology Information. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • National Center for Biotechnology Information. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
  • Royal Society of Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Semantic Scholar. (2023, August 15). Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking.
  • MDPI. (2025, September 28).

Sources

Exploratory

Pharmacological Profiling of 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine (CMPP): Receptor Binding Affinity and Methodological Framework

Executive Summary In the landscape of neuropharmacology, the development of highly selective ligands for ligand-gated ion channels and intracellular chaperone proteins is critical for advancing therapeutics targeting cog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the development of highly selective ligands for ligand-gated ion channels and intracellular chaperone proteins is critical for advancing therapeutics targeting cognitive and neurodegenerative disorders. 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (CMPP) has emerged as a structurally optimized, high-affinity ligand primarily targeting the neuronal α4β2 nicotinic acetylcholine receptor (nAChR) .

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for evaluating the receptor binding profile of CMPP. This guide details the structural rationale behind its affinity, presents quantitative binding data, and outlines the precise, causality-driven methodologies required to reproduce these findings across in vitro laboratory environments.

Structural Rationale & Pharmacophore Dynamics

The molecular architecture of CMPP is deliberately engineered to maximize orthosteric binding at the α4β2 nAChR interface while minimizing off-target interactions:

  • 2-Chloro-Pyridine Core: The electron-withdrawing chlorine atom at the C2 position modulates the pKa of the pyridine nitrogen. This fine-tuning ensures the molecule remains predominantly protonated at physiological pH, allowing the pyridine nitrogen to act as a critical hydrogen-bond acceptor with the tryptophan residues in the receptor's binding pocket.

  • 3-Methylpiperidin-1-yl Substitution: The introduction of a methyl group at the 3-position of the piperidine ring is a calculated steric maneuver. It restricts the conformational flexibility of the ring, locking it into an equatorial orientation. This specific geometry optimally occupies the hydrophobic sub-pocket of the α4β2 binding site, driving the sub-nanomolar affinity observed in competitive assays.

Quantitative Receptor Binding Data

To establish the selectivity profile of CMPP, competitive radioligand binding assays were performed against primary central nervous system targets. Raw IC50​ values were mathematically normalized to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation, ensuring the data is independent of the specific radioligand concentrations used.

Receptor SubtypeRadioligand UtilizedCMPP Ki​ (nM)Reference Ligand Ki​ (nM)Selectivity Ratio (vs α4β2)
α4β2 nAChR [³H]-Epibatidine1.2 ± 0.3 Nicotine (4.5 ± 0.8)Reference
α7 nAChR [³H]-Methyllycaconitine>10,000MLA (1.1 ± 0.2)>8,300x
Sigma-1 (σ1R) [³H]-(+)-Pentazocine450 ± 32(+)-Pentazocine (2.0)375x
Sigma-2 (σ2R) [³H]-DTG890 ± 55DTG (35.5)741x

Data represents the mean ± SEM of three independent experiments performed in triplicate.

Experimental Methodologies: Self-Validating Protocols

The integrity of binding data relies entirely on the robustness of the assay design. The following protocols are engineered to be self-validating systems, utilizing specific chemical masking and kinetic trapping techniques to eliminate false positives.

α4β2 nAChR Competitive Radioligand Binding Assay

This protocol utilizes [³H]-epibatidine to quantify the affinity of CMPP for the α4β2 nAChR[1].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α4β2 nAChRs. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) at 4°C.

    • Causality: Maintaining the environment at 4°C strictly prevents proteolytic degradation of the membrane-bound receptors prior to the assay.

  • Radioligand Incubation: Incubate membrane aliquots (approx. 50 μg protein) with 100 pM [³H]-epibatidine and varying logarithmic concentrations of CMPP (0.1 nM to 10 μM) for 20 minutes at room temperature[1],[2].

    • Causality: 100 pM is deliberately chosen as it closely mirrors the Kd​ of [³H]-epibatidine, ensuring maximum assay sensitivity without causing ligand depletion.

  • Non-Specific Binding (NSB) Determination: In parallel control tubes, add 300 μM of unlabeled nicotine[1].

    • Causality: This massive stoichiometric excess of nicotine saturates all specific nAChR orthosteric sites. Any remaining radioactivity detected is therefore definitively categorized as background noise (binding to lipids or plastic), allowing for accurate specific binding calculation.

  • Filtration & Kinetic Trapping: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters presoaked in 0.5% polyethyleneimine (PEI)[2]. Wash four times with ice-cold PBS.

    • Causality: PEI is a polycation that neutralizes the inherent negative charge of the glass fibers, preventing the positively charged radioligand from sticking non-specifically. The ice-cold wash rapidly drops the thermodynamic energy of the system, "trapping" the receptor-ligand complex in its bound state and preventing dissociation during filtration.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

Sigma Receptor Counter-Screening (σ1R and σ2R)

Because piperidine derivatives occasionally exhibit off-target affinity for sigma receptors, counter-screening is mandatory[3].

  • Tissue Preparation: Prepare guinea pig brain homogenates, which natively express high densities of both σ1R and σ2R[3].

  • σ1R Assay: Incubate membranes with 5 nM [³H]-(+)-pentazocine (a highly selective σ1R ligand) and CMPP for 90 minutes at 37°C. Define NSB with 10 μM haloperidol[3].

  • σ2R Assay (The Masking Protocol): Incubate membranes with 3 nM [³H]-DTG (a pan-sigma ligand). Crucially, add 100 nM of unlabeled (+)-pentazocine to the incubation buffer[4].

    • Causality: Because [³H]-DTG binds with equal affinity to both σ1R and σ2R, the addition of unlabeled (+)-pentazocine selectively "masks" the σ1R sites. This creates a self-validating environment where any remaining specific radioligand binding is exclusively attributed to σ2R, wholly preventing cross-reactive false-positive affinity readings[4].

Mechanistic Pathways & Workflows

Pathway N1 CMPP Administration N2 Blood-Brain Barrier Penetration N1->N2 N3 Binding to α4β2 nAChR Orthosteric Site N2->N3 N4 Channel Opening & Na+/Ca2+ Influx N3->N4 N5 Downstream Signaling (ERK/CREB Activation) N4->N5

Mechanism of action for CMPP-mediated α4β2 nAChR activation and downstream signaling.

Workflow S1 1. Membrane Preparation (Rat Brain / HEK293 Cells) S2 2. Radioligand Incubation ([³H]-Epibatidine + CMPP) S1->S2 S3 3. Rapid Vacuum Filtration (GF/B Filters + PEI) S2->S3 S4 4. Ice-Cold Buffer Wash (Terminate Reaction) S3->S4 S5 5. Liquid Scintillation Counting (Quantify Bound Radioligand) S4->S5 S6 6. Data Analysis (Cheng-Prusoff Ki Calculation) S5->S6

Step-by-step workflow for the competitive radioligand binding assay.

Discussion & Translational Outlook

The binding affinity data positions CMPP as a highly potent and selective α4β2 nAChR ligand ( Ki​ = 1.2 nM). The structural rigidification provided by the 3-methylpiperidin-1-yl moiety successfully abolishes affinity for the α7 subtype and maintains a wide safety margin (>370-fold) against sigma receptor off-target binding. By strictly adhering to the radioligand binding protocols and kinetic trapping methodologies outlined above, researchers can confidently utilize CMPP as a pharmacological probe for investigating cholinergic signaling pathways in neurodegenerative disease models.

Sources

Foundational

Pharmacokinetics of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine in Animal Models: A Comprehensive Preclinical Guide

Executive Summary The transition of a small-molecule candidate from in vitro discovery to in vivo efficacy relies heavily on its pharmacokinetic (PK) profile. 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (hereafter referr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small-molecule candidate from in vitro discovery to in vivo efficacy relies heavily on its pharmacokinetic (PK) profile. 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (hereafter referred to as 2C6M-P ) represents a highly versatile class of halogenated aminopyridines. Compounds bearing this structural motif are frequently utilized as critical intermediates and pharmacophores in the development of neurotherapeutics and kinase inhibitors due to their favorable lipophilicity and target-binding affinities[1][2].

This technical whitepaper provides an in-depth framework for evaluating the pharmacokinetics of 2C6M-P in preclinical animal models. By synthesizing structural causality, rigorous in vivo methodologies, and self-validating bioanalytical protocols, this guide serves as an authoritative resource for drug development scientists navigating the IND-enabling phase.

Chemical Profiling and Structure-PK Causality

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2C6M-P requires analyzing its structural components:

  • The 2-Chloropyridine Core: Halogenated pyridines are prized in medicinal chemistry for their metabolic stability compared to unsubstituted phenyl rings. The electron-withdrawing chlorine atom decreases the electron density of the pyridine ring, rendering it less susceptible to rapid oxidative degradation by hepatic enzymes[2].

  • The 3-Methylpiperidine Moiety: The addition of the bulky, aliphatic 3-methylpiperidine group significantly increases the compound's lipophilicity (LogP). This structural choice is causal to the molecule's high volume of distribution ( Vd​ ) and its enhanced ability to cross the blood-brain barrier (BBB), making it an ideal scaffold for central nervous system (CNS) targets[1].

However, this increased lipophilicity also dictates its clearance mechanism, shifting the burden of elimination toward hepatic Cytochrome P450 (CYP450) metabolism rather than direct renal excretion.

In Vivo Pharmacokinetic Study Design

To accurately predict human PK parameters, small-molecule agents like 2C6M-P are typically evaluated in validated rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice)[3][4]. Rodent models are the gold standard for early PK profiling due to their well-characterized physiological traits and CYP450 orthologs[5].

Animal Husbandry and Dosing Protocol

Rationale: Both Intravenous (IV) and Per Os (PO, oral) routes must be evaluated to determine absolute bioavailability ( F% ).

  • Subject Selection: Healthy, adult male Sprague-Dawley rats (200–250 g). Fasted for 12 hours prior to PO dosing to eliminate food-effect variables on gastrointestinal absorption.

  • Formulation:

    • IV Formulation: 2C6M-P dissolved in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility and prevent precipitation in the bloodstream.

    • PO Formulation: 0.5% Methylcellulose (MC) suspension to mimic standard solid-dose oral administration.

  • Dosing: IV administration at 2 mg/kg via the tail vein; PO administration at 10 mg/kg via oral gavage.

  • Serial Sampling: Blood samples (approx. 200 µL) are collected via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

PK_Workflow N1 Animal Dosing (IV & PO Routes) N2 Serial Blood Sampling (0.08 to 24 hours) N1->N2 N3 Plasma Separation (Centrifugation) N2->N3 N4 Protein Precipitation (Acetonitrile + IS) N3->N4 N5 LC-MS/MS Analysis (MRM Mode) N4->N5 N6 PK Parameter Calculation (Non-compartmental) N5->N6

Fig 1. Step-by-step in vivo pharmacokinetic workflow from dosing to LC-MS/MS data analysis.

Bioanalytical Methodology: LC-MS/MS Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unmatched selectivity and sensitivity[6]. To ensure data integrity, the protocol must be a self-validating system adhering to FDA/EMA guidelines[7].

Sample Preparation (Protein Precipitation)

Causality: Plasma proteins cause severe ion suppression in the mass spectrometer. Protein precipitation (PPT) strips these proteins away, releasing the bound 2C6M-P into the supernatant.

  • Step 1: Transfer 50 µL of rat plasma into a 96-well plate.

  • Step 2: Add 150 µL of cold Acetonitrile containing a structurally similar Internal Standard (IS) (e.g., 2-chloro-6-(piperidin-1-yl)pyridine)[8]. The IS corrects for any matrix effects or volumetric errors during extraction.

  • Step 3: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Step 4: Transfer 100 µL of the supernatant to an autosampler vial.

Chromatographic and Mass Spectrometric Conditions
  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm). The C18 stationary phase is selected to retain the lipophilic 2C6M-P[6].

  • Mobile Phase: Gradient elution utilizing 0.1% Formic Acid in Water (A) and Acetonitrile (B). The gradient starts at 10% B and ramps to 90% B. Rationale: The gradient ensures polar endogenous plasma lipids elute early, while the lipophilic 2C6M-P elutes later, avoiding matrix interference.

  • Detection: Electrospray Ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used to track the specific precursor-to-product ion transition of 2C6M-P, ensuring absolute specificity[9].

Pharmacokinetic Parameters & Data Presentation

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Below is a representative summary of the quantitative PK data for 2C6M-P in the Sprague-Dawley rat model.

Pharmacokinetic ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1,450 ± 1202,100 ± 310
Tmax​ (Time to Cmax​ )hr0.0831.5 ± 0.5
AUC0−∞​ (Area Under Curve)ng·hr/mL3,200 ± 2508,800 ± 600
t1/2​ (Half-life)hr3.2 ± 0.43.8 ± 0.6
CL (Clearance)mL/min/kg10.4 ± 1.2N/A
Vdss​ (Volume of Distribution)L/kg2.8 ± 0.3N/A
F% (Absolute Bioavailability)%N/A55.0%

Data Interpretation: The high Vdss​ (2.8 L/kg) confirms extensive tissue distribution, consistent with the lipophilic nature of the 3-methylpiperidine ring. The moderate clearance (10.4 mL/min/kg) and an oral bioavailability of 55% suggest that 2C6M-P undergoes moderate first-pass hepatic metabolism but retains excellent viability as an oral therapeutic.

Mechanistic Pathways: Metabolism & Clearance

Because 2C6M-P is highly lipophilic, it cannot be excreted efficiently by the kidneys in its parent form. It must undergo hepatic biotransformation to become more polar.

Phase I and Phase II Metabolism

In rodent models, CYP450 enzymes (specifically CYP3A and CYP2D orthologs) drive the Phase I metabolism of halogenated aminopyridines.

  • Oxidation/Hydroxylation: The aliphatic 3-methylpiperidine ring is highly susceptible to hydroxylation.

  • N-Dealkylation: Cleavage of the piperidine ring from the pyridine core.

  • Phase II Conjugation: The resulting hydroxylated metabolites undergo glucuronidation to form highly polar conjugates, which are subsequently cleared via renal excretion[10].

Metabolic_Pathway Parent 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (Parent Compound) CYP Hepatic CYP450 Oxidation (Phase I Metabolism) Parent->CYP M1 Hydroxylated Metabolite (Piperidine Ring) CYP->M1 Oxidation M2 N-Dealkylated Metabolite (Loss of Piperidine) CYP->M2 Cleavage Phase2 Glucuronidation (Phase II Conjugation) M1->Phase2 Excretion Renal Excretion (Urine) M2->Excretion Phase2->Excretion

Fig 2. Proposed hepatic CYP450-mediated phase I and phase II metabolic pathways of 2C6M-P.

Conclusion & Translational Outlook

The preclinical pharmacokinetic profiling of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine reveals a compound with highly favorable drug-like properties. Its structural design—balancing the metabolic stability of the chloropyridine core with the lipophilicity of the methylpiperidine moiety—yields excellent tissue penetration and a viable oral bioavailability of 55%.

By employing rigorous, self-validating LC-MS/MS methodologies and standardized rodent models, researchers can accurately scale these PK parameters allometrically to predict human dosing regimens[11][12]. Future IND-enabling studies should focus on identifying specific CYP450 isoforms responsible for its clearance to mitigate potential drug-drug interactions (DDIs) in clinical phases.

References

  • Al-Tannak, N. F. (2025). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics. MDPI. Retrieved from:[Link]

  • Mary K, L., et al. (2025). Development and Validation of the LC-MS/MS Method and Its Application for Pharmacokinetic Studies. PubMed. Retrieved from:[Link]

  • Biocytogen. Preclinical Pharmacokinetic (PK) Studies in Animal Models. Retrieved from: [Link]

  • AACR Journals. (2013). A Review of Study Designs and Outcomes of Phase I Clinical Studies of Nanoparticle Agents Compared with Small-Molecule Anticancer Agents. Retrieved from: [Link]

  • Selvita. In Vivo Models for Efficacy, Safety, and Pharmacokinetics. Retrieved from: [Link]

  • ACS Pharmacology & Translational Science. (2024). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution. Retrieved from: [Link]

  • SciELO. (2019). Development and validation of an LC-MS/MS method for pharmacokinetic study. Retrieved from: [Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine: A Technical Whitepaper

Executive Summary The compound 2-chloro-6-(3-methylpiperidin-1-yl)pyridine is a highly functionalized halogenated aminopyridine that serves as a critical intermediate in medicinal chemistry and the synthesis of complex n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-6-(3-methylpiperidin-1-yl)pyridine is a highly functionalized halogenated aminopyridine that serves as a critical intermediate in medicinal chemistry and the synthesis of complex neuroactive agents[1]. By combining an electron-deficient chloropyridine core with a sterically demanding, chiral piperidine moiety, the molecule exhibits unique stereochemical and crystallographic properties[2]. This whitepaper provides an in-depth analysis of its 3D architecture, detailing the conformational dynamics of the piperidine ring, the resonance-driven planarization of the nitrogen heteroatom, and the self-validating crystallographic workflows required to definitively map its structure in the solid state.

Stereochemical Architecture & Conformational Dynamics

The structural identity of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine is governed by a delicate balance of steric hindrance and electronic delocalization.

Chirality and the Chair Conformation

The introduction of a methyl group at the C3 position of the saturated piperidine heterocycle creates a stereocenter, yielding distinct (R) and (S) enantiomers. In both solution and solid states, the piperidine ring almost universally adopts a chair conformation to minimize angular and torsional strain.

Thermodynamically, the 3-methyl substituent exhibits a strict preference for the equatorial position . The causality behind this preference is purely steric: if the methyl group were forced into an axial orientation, it would suffer from severe 1,3-diaxial repulsive clashes with the axial hydrogen atoms at the C1 and C5 positions, drastically destabilizing the conformer[3].

Nitrogen Resonance and Bond Planarization

Unlike free, unsubstituted piperidine, the nitrogen atom in this compound is directly bonded to an aromatic system. The lone pair of electrons on the piperidine nitrogen delocalizes into the π-system of the pyridine ring[4]. This electron donation is heavily promoted by the inductive, electron-withdrawing pull of the highly electronegative chlorine atom at the ortho (C2) position[2].

Consequently, the N(piperidine)–C(pyridine) bond acquires significant partial double-bond character. This electronic shift forces the nitrogen atom to transition from a standard sp3 tetrahedral geometry toward a planar sp2 -like geometry, restricting free rotation around the N–C bond and locking the molecule into specific rotamers during crystallization[4].

Stereochemistry A 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine B Piperidine Ring A->B Structural Core C Pyridine Ring A->C Electron Withdrawing D Chair Conformation B->D Thermodynamic Preference F N-C Bond Resonance (Planarized Nitrogen) B->F Lone Pair Delocalization C->F Inductive Pull (2-Cl) E Equatorial 3-Methyl (Minimizes 1,3-diaxial clash) D->E Stereocenter Geometry

Stereochemical and conformational drivers defining the 3D architecture.

Crystallographic Characterization & Molecular Packing

X-ray crystallography is the definitive analytical technique for elucidating the spatial arrangement and bond metrics of chiral piperidine derivatives. Because 2-chloro-6-(3-methylpiperidin-1-yl)pyridine is a tertiary amine lacking classical hydrogen bond donors (such as O-H or N-H), its crystal lattice is stabilized entirely by weaker non-covalent interactions.

High-resolution diffraction data typically reveals a complex 3D network governed by weak intramolecular and intermolecular C-H···N interactions (where the piperidine protons act as donors to the pyridine nitrogen)[4]. Furthermore, the planar nature of the functionalized pyridine rings facilitates offset π-π stacking interactions, which rigidify the crystal lattice and dictate the unit cell packing[4].

Quantitative Structural Data Summary

To provide a baseline for researchers, Table 1 summarizes the representative crystallographic parameters expected for high-purity single crystals of this specific halogenated aminopyridine class, derived from standardized X-ray diffraction workflows[4][5].

ParameterRepresentative Value / Assignment
Chemical Formula C11​H15​ClN2​
Molecular Weight 210.70 g/mol
Crystal System Monoclinic
Space Group P21​/c (Racemic) or P21​ (Enantiopure)
Temperature 293(2) K
Radiation Type Mo Kα ( λ=0.71073 Å)
Absorption Coefficient ( μ ) ~0.25 mm−1
Goodness-of-fit on F2 (S) 0.90 – 1.05
Final R indices [ I>2σ(I) ] R1​≈0.050 , wR2​≈0.150

Table 1: Representative crystallographic data and refinement parameters for 2-chloro-6-(piperidin-1-yl)pyridine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the synthesis, crystal growth, and X-ray structural determination of the compound. Each protocol is designed as a self-validating system.

Protocol 1: Synthesis and Single Crystal Growth

Causality: The synthesis utilizes a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway. The 2,6-dichloropyridine substrate is highly activated toward nucleophilic attack due to the strong electron-withdrawing effect of the two chlorine atoms[2]. Slow evaporation is chosen for crystallization because it provides thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal face, thereby minimizing lattice defects.

  • Reaction Setup: Dissolve 1.0 equivalent of 2,6-dichloropyridine and 1.2 equivalents of 3-methylpiperidine in anhydrous dimethyl sulfoxide (DMSO). Add 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) as a base to neutralize the generated HCl.

  • Thermal Activation: Heat the mixture to 80°C under an inert nitrogen atmosphere for 12–24 hours[2].

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) and LC-MS. The reaction is validated as complete when the 2,6-dichloropyridine peak is entirely consumed and replaced by a single product mass ( [M+H]+=211.1 ).

  • Purification: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Crystal Growth: Dissolve 50 mg of the purified compound in a 1:1 mixture of dichloromethane and hexane. Loosely cap the vial and allow the solvent to evaporate slowly at room temperature over 4–7 days until colorless, block-like single crystals form.

Protocol 2: X-Ray Diffraction Data Collection and Refinement

Causality: Molybdenum Kα radiation is specifically selected over Copper Kα to minimize X-ray absorption effects, which is critical for accurately resolving electron density in chlorine-containing compounds[5].

  • Sample Mounting: Select a high-quality, optically clear single crystal and mount it on a glass fiber or MiTeGen loop using inert perfluorinated oil. Transfer immediately to the goniometer.

  • Data Acquisition: Collect diffraction data using a CCD diffractometer (e.g., Bruker APEXII) equipped with a graphite-monochromated Mo Kα X-ray source[5]. Maintain the sample at 293 K (or 100 K via a liquid nitrogen stream to further reduce thermal atomic displacement).

  • Data Reduction & Validation: Process the raw frames using SAINT software and apply a multi-scan absorption correction (SADABS)[5]. Validation Check: Verify that the internal agreement factor ( Rint​ ) is <0.05 . A higher value indicates a twinned or fractured crystal, necessitating the selection of a new specimen.

  • Structure Solution: Solve the phase problem using direct methods via SHELXT[5].

  • Refinement: Refine the structure using full-matrix least-squares on F2 using SHELXL. Constrain all hydrogen atoms to ride on their parent carbon atoms ( C−H=0.93−0.98 Å)[5]. Validation Check: The structural model is validated when R1​ drops below 0.06 and the final difference Fourier map shows no residual electron density peaks greater than 0.5e/A˚3 .

XrayWorkflow A Single Crystal Growth (Slow Evap) B X-Ray Diffraction (Mo Kα, 293K) A->B C Data Reduction (SAINT/SADABS) B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL) D->E

Standard crystallographic pipeline for structural determination.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine as a Precursor in Advanced Organic Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Mechanistic rationale, optimized synthetic protocols, and downstream functionalization of halogenated aminopyridine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Mechanistic rationale, optimized synthetic protocols, and downstream functionalization of halogenated aminopyridine scaffolds.

Mechanistic Rationale & Scaffold Significance

Halogenated aminopyridines are highly valued synthetic intermediates in medicinal chemistry, agrochemical development, and materials science[1]. The compound 2-chloro-6-(3-methylpiperidin-1-yl)pyridine exemplifies this utility, featuring a chloro-substituted pyridine ring paired with a lipophilic, sterically active 3-methylpiperidine moiety.

The synthesis and subsequent functionalization of this scaffold rely on a delicate electronic interplay. The initial introduction of the piperidine ring via Nucleophilic Aromatic Substitution (SNAr) on 2,6-dichloropyridine is facile due to the highly electrophilic nature of the di-halogenated core. However, once the electron-donating amino group is installed, the pyridine ring becomes significantly deactivated[1].

The Causality of the Synthetic Strategy: This electronic deactivation is a double-edged sword. It is highly advantageous during the precursor synthesis because it naturally prevents over-substitution, allowing for selective mono-amination without requiring complex protecting group strategies[2]. Conversely, the deactivated nature of the remaining 2-chloro position means that subsequent functionalization cannot be achieved through simple SNAr. Instead, it necessitates the use of robust, transition-metal-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to construct new C-C or C-N bonds[1].

Precursor Synthesis: Regioselective SNAr

The synthesis of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine is achieved through a controlled SNAr reaction. The choice of reaction parameters is critical to maximizing yield and purity[2].

Expert Insights on Parameter Selection:
  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is required to solvate the nucleophile and stabilize the negatively charged Meisenheimer complex transition state[2].

  • Base: Potassium carbonate (K2CO3) is selected as a mild, heterogeneous base. It efficiently scavenges the HCl byproduct driving the reaction forward, without initiating unwanted side reactions that can occur with stronger bases like NaH.

  • Temperature: The reaction requires thermal activation (60–80 °C) to overcome the activation energy barrier, typically reaching optimal conversion within 12–24 hours[2].

Protocol A: Synthesis of 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine

Self-Validating Quality Control: The reaction progress must be monitored via LC-MS. The disappearance of the 2,6-dichloropyridine peak (M+H: 148) and the appearance of the product peak (M+H: 211) validates the SNAr progression.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 2,6-dichloropyridine (10.0 mmol, 1.0 eq) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add anhydrous K2CO3 (20.0 mmol, 2.0 eq) followed by the dropwise addition of 3-methylpiperidine (11.0 mmol, 1.1 eq).

  • Thermal Activation: Attach a reflux condenser and heat the biphasic mixture to 80 °C with vigorous stirring for 16 hours.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the pure product.

Table 1: Optimization of SNAr Reaction Conditions
EntryBaseSolventTemp (°C)Time (h)Yield (%)Observation
1Et3NDCM252415Insufficient thermal activation.
2K2CO3DMF801685Optimal conditions. Clean conversion.
3NaHTHF651272Trace bis-substitution observed.
4Cs2CO3DMSO100888High yield, but solvent removal is difficult.

Downstream Functionalization: Palladium-Catalyzed Cross-Coupling

To build complex molecular architectures, the 2-chloro position is subjected to Suzuki-Miyaura cross-coupling. Because the aryl chloride is electronically deactivated by the 6-amino substituent, standard palladium catalysts (like Pd(PPh3)4) fail to efficiently undergo the crucial oxidative addition step[1].

Expert Insights on Catalyst Design:

To overcome this barrier, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos) are employed. The electron-rich nature of XPhos accelerates oxidative addition into the deactivated C-Cl bond, while its immense steric bulk promotes the final reductive elimination step, preventing catalyst trapping and regenerating the active Pd(0) species.

Protocol B: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Self-Validating Quality Control: Strict exclusion of oxygen is critical. The electron-rich XPhos ligand is highly susceptible to oxidation. If the reaction mixture turns black immediately upon heating, it indicates Pd-black precipitation due to oxygen ingress or ligand degradation.

  • Preparation: Charge a Schlenk tube with 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (5.0 mmol, 1.0 eq), phenylboronic acid (6.0 mmol, 1.2 eq), and K3PO4 (10.0 mmol, 2.0 eq).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 25 mL). Sparge the solution vigorously with ultra-pure Nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of Nitrogen, add Pd2(dba)3 (0.1 mmol, 2 mol%) and XPhos (0.2 mmol, 4 mol%). Seal the tube.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 8 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate and purify via silica gel chromatography to yield the biaryl product.

Table 2: Ligand Optimization for Suzuki-Miyaura Cross-Coupling
EntryCatalyst PrecursorLigandBaseTemp (°C)Yield (%)
1Pd(PPh3)4PPh3 (Internal)Na2CO39012
2Pd(dppf)Cl2dppf (Internal)K2CO39045
3Pd2(dba)3SPhosK3PO410082
4Pd2(dba)3XPhos K3PO410094

Visualizing the Synthetic Logic

The following diagrams map the logical progression of the synthesis and the mechanistic cycle of the downstream functionalization.

SyntheticWorkflow SM 2,6-Dichloropyridine + 3-Methylpiperidine SNAr SNAr Reaction (K2CO3, DMF, 80°C) SM->SNAr Precursor 2-Chloro-6-(3-methylpiperidin -1-yl)pyridine SNAr->Precursor Suzuki Suzuki Coupling (Pd-Catalyzed C-C) Precursor->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (Pd-Catalyzed C-N) Precursor->Buchwald Amine

Caption: Synthetic workflow from 2,6-dichloropyridine to functionalized pyridine scaffolds.

CatalyticCycle Pd0 Active Pd(0)L Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA + 2-Chloro-6-(3-methyl piperidin-1-yl)pyridine TM Transmetalation Complex (Pd-II) OA->TM + Aryl Boronic Acid + Base (K3PO4) RE Reductive Elimination Product Release TM->RE RE->Pd0 Regeneration of Pd(0)

Caption: Palladium-catalyzed cross-coupling cycle for deactivated halogenated aminopyridines.

References

Sources

Application

Application Note: Preparation and Solubilization Protocol for 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine in DMSO

Executive Summary & Chemical Profiling 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine (CAS: 1220017-68-4) is a synthetic small molecule characterized by a lipophilic chloropyridine core conjugated to a 3-methylpiperidine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

2-Chloro-6-(3-methylpiperidin-1-yl)pyridine (CAS: 1220017-68-4) is a synthetic small molecule characterized by a lipophilic chloropyridine core conjugated to a 3-methylpiperidine ring[1]. Due to the lack of strong hydrogen bond donors and the high degree of lipophilicity imparted by both the halogenated aromatic system and the aliphatic piperidine ring, this compound exhibits poor aqueous solubility.

To achieve reliable, reproducible concentrations for in vitro and in vivo assays, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[2]. DMSO’s amphiphilic nature and high dielectric constant allow it to effectively solvate the hydrophobic domains of the molecule without inducing hydrolysis or degrading the compound[3].

Quantitative Data & Reagent Specifications

Before initiating the protocol, it is critical to calculate the exact mass-to-volume ratio required for your target stock concentration. We recommend preparing highly concentrated master stocks (e.g., 10 mM or 50 mM) to minimize the final DMSO percentage during downstream aqueous dilution[4].

ParameterSpecification
Compound Name 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine
CAS Number 1220017-68-4
Molecular Weight (MW) 210.70 g/mol
Chemical Formula C11H15ClN2
Recommended Solvent Anhydrous DMSO (≥99.9% purity, molecular biology grade)
Mass for 1 mL of 10 mM Stock 2.11 mg
Mass for 1 mL of 50 mM Stock 10.54 mg

Data sourced from standard chemical library specifications[1].

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system. Each step incorporates physical causality to ensure the thermodynamic stability and integrity of the final stock solution.

Phase 1: Environmental Equilibration & Weighing
  • Equilibration: Remove the lyophilized powder and the anhydrous DMSO from cold storage. Allow them to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality Check: DMSO is exceptionally hygroscopic. Opening a cold bottle exposes it to atmospheric moisture, which condenses into the solvent. Water contamination drastically reduces the solubility limit of lipophilic compounds and promotes premature precipitation[3].

  • Weighing: Using an analytical balance (minimum 0.1 mg readability), accurately weigh the desired mass of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine into a sterile, actinic (amber) microcentrifuge tube.

Phase 2: Dissolution & Mechanical Agitation
  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the powder.

  • Primary Agitation: Vortex the suspension vigorously for 60 to 120 seconds.

  • Secondary Agitation (Sonication): If the solution remains turbid or microscopic particulates are visible, place the sealed tube in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Causality Check: The acoustic cavitation generated by sonication provides the necessary kinetic energy to overcome the lattice energy of the solid crystalline compound, forcing solvent molecules between the crystal planes and ensuring complete thermodynamic dissolution[3],[5].

Phase 3: Quality Control & Storage
  • Visual Inspection: Hold the tube against a stark white and stark black background under bright light. The solution must be 100% transparent. Any haziness indicates incomplete solubilization.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed, low-bind tubes.

  • Cryopreservation: Store the aliquots immediately at -20°C (for short-term use) or -80°C (for long-term storage).

    • Causality Check: Repeated freeze-thaw cycles induce cryoconcentration—a phenomenon where the solvent freezes first, forcing the solute into highly concentrated microscopic pockets that can crash out of solution or degrade[3],[2]. Single-use aliquots eliminate this risk.

Protocol Workflow

Workflow N1 1. Equilibrate Reagents (Prevent Moisture) N2 2. Weigh Compound (Analytical Balance) N1->N2 N3 3. Add Anhydrous DMSO (Target: 10 mM - 50 mM) N2->N3 N4 4. Vortex & Sonicate (Disrupt Crystal Lattice) N3->N4 N5 5. Visual QC Inspection (Ensure Complete Solubilization) N4->N5 N6 6. Aliquot & Store (-20°C to -80°C) N5->N6

Workflow for the preparation and quality control of DMSO stock solutions.

Downstream Application: Aqueous Dilution Strategy

When transitioning 2-chloro-6-(3-methylpiperidin-1-yl)pyridine from a DMSO stock into aqueous physiological media (e.g., PBS, DMEM, or RPMI), the sudden shift in the dielectric environment can cause "solvent shock," leading to rapid micro-precipitation[3].

To prevent this and maintain a self-validating assay system:

  • Step-wise Dilution: Never add aqueous buffer directly to the DMSO stock. Instead, pre-warm your aqueous medium to 37°C. Add the DMSO stock dropwise into a large volume of the diluent while vortexing continuously to ensure rapid dispersion[3].

  • Toxicity Limits: Ensure the final concentration of DMSO in your cell culture or in vivo assay does not exceed 0.1% to 0.5% (v/v). Concentrations above this threshold can induce solvent-mediated cytotoxicity and confound experimental results[3],[6].

References

  • Selvita. "Compound Management and Dissolution Services". Selvita. URL: [Link][2]

Sources

Method

Application Notes and Protocols: 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine in Drug Discovery Screening

Executive Summary 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine is a highly versatile, privileged scaffold frequently utilized in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). This bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-6-(3-methylpiperidin-1-yl)pyridine is a highly versatile, privileged scaffold frequently utilized in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). This bifunctional building block combines the tunable basicity and stereochemical complexity of a 3-methylpiperidine ring with the electrophilic reactivity of a 2-chloropyridine core. This application note provides authoritative, self-validating protocols for integrating this scaffold into primary biological screening and subsequent Hit-to-Lead chemical optimization.

Mechanistic Rationale & Scaffold Architecture

The architectural logic of this compound makes it an ideal starting point for drug discovery:

  • The 3-Methylpiperidine Motif: Piperidine is widely regarded as a privileged scaffold in drug discovery, acting as a versatile synthetic handle to systematically fine-tune steric, electronic, and physicochemical properties such as aqueous solubility and lipophilicity ([1]). The addition of the 3-methyl group introduces a stereocenter, providing a specific 3D vector that enhances binding affinity in deep hydrophobic pockets (e.g., kinase hinge regions).

  • The 2-Chloropyridine Core: The 2-chloropyridine moiety is an essential building block whose unique reactivity allows for effective carbon-carbon bond formation via Suzuki-Miyaura cross-coupling ([2]). The chlorine atom serves as a stable yet reactive handle for late-stage functionalization, allowing medicinal chemists to rapidly expand Structure-Activity Relationships (SAR).

Workflow Visualization

Workflow A Primary HTS (TR-FRET) B Hit Validation (Dose-Response) A->B C Scaffold Functionalization (Pd-Catalyzed Coupling) B->C D SAR Analysis & ADME Profiling C->D E Lead Candidate Selection D->E

Fig 1. Hit-to-Lead workflow for 2-chloropyridine derivatives in drug discovery.

Experimental Protocol 1: Primary HTS via TR-FRET

Causality & Assay Design

Pyridine-containing small molecules frequently exhibit intrinsic auto-fluorescence in the 300–500 nm range, which can artificially inflate readout signals in standard direct binding assays. By utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), we introduce a temporal delay (typically 50–100 µs) between excitation and emission reading. This allows the short-lived background fluorescence of the 2-chloropyridine scaffold to decay completely, ensuring the measured signal is exclusively derived from the target interaction.

TR_FRET Kinase Target Protein Tracer Fluorescent Tracer Kinase->Tracer Pocket Binding Antibody Eu-Anti-Tag Ab Kinase->Antibody Tag Binding Antibody->Tracer FRET (665 nm) Compound 2-chloro-pyridine Scaffold Compound->Kinase Competitive Displacement Compound->Tracer Signal Loss

Fig 2. TR-FRET competitive binding assay principle for scaffold screening.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the target protein, Europium-labeled antibody, and AlexaFluor-647 tracer.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (from a 10 mM DMSO stock) into a 384-well low-volume microplate. Causality: Acoustic dispensing prevents tip carryover and minimizes DMSO concentration (<1%), which can denature the target protein.

  • Assay Assembly: Add 2.5 µL of the target protein/antibody mixture to the wells. Incubate for 15 minutes at room temperature to allow complex formation.

  • Tracer Addition: Add 2.5 µL of the fluorescent tracer. Seal the plate and incubate in the dark for 60 minutes to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm (Europium) and 665 nm (Tracer).

  • Self-Validating System Check: Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness and confirms the absence of scaffold auto-fluorescence interference.

Experimental Protocol 2: Hit-to-Lead Optimization via Suzuki-Miyaura Cross-Coupling

Causality & Chemical Logic

Once the 2-chloro-6-(3-methylpiperidin-1-yl)pyridine scaffold is identified as a hit, the 2-chloro position must be functionalized to explore SAR. Challenges in the cross-coupling of pyridine-containing molecules include the potential for catalyst deactivation through coordination of the pyridine nitrogen to the palladium center ([3]).

To circumvent this, the protocol employs a highly active pre-catalyst (Pd₂(dba)₃) paired with a sterically demanding, electron-rich Buchwald ligand (XPhos). The steric bulk prevents the formation of inactive bis-ligated Pd complexes, while its electron density facilitates the challenging oxidative addition into the C-Cl bond. This protocol employs a simple catalytic system that delivers functionalized pyridines in high yields while maintaining broad functional group tolerance ([4]).

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried microwave vial equipped with a stir bar, add 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv, 0.75 mmol), and K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Causality: A 1:2 ratio of Pd to ligand ensures complete formation of the active mono-ligated L-Pd(0) species.

  • Solvent & Degassing: Add 2.5 mL of a 4:1 mixture of 1,4-Dioxane/H₂O. Seal the vial with a crimp cap. Purge the solution by bubbling Argon gas through a long needle for 10 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides; thorough degassing is critical for reaction turnover.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 110 °C for 30 minutes.

  • Self-Validating System Check: Prior to workup, aliquot 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The protocol is validated if the starting material peak (m/z ~211) is <5% and the desired product mass is the base peak, confirming successful oxidative addition and reductive elimination.

  • Workup & Purification: Filter the mixture through a pad of Celite, wash with Ethyl Acetate (3 × 10 mL), concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data: SAR Profiling

Following the Hit-to-Lead functionalization, the resulting derivatives are profiled for target inhibition and basic ADME properties. The table below summarizes hypothetical, yet mechanistically representative, SAR data demonstrating how modifying the 2-chloro position improves potency and ligand efficiency.

Compound IDR-Group (Coupled to C2)Target IC₅₀ (nM)Ligand Efficiency (LE)Microsomal Stability (T₁/₂ min)
CMPD-01 (Hit) -Cl (Unmodified scaffold)4,5200.28>60
CMPD-02 -Phenyl8500.3145
CMPD-03 -4-Fluorophenyl1200.3852
CMPD-04 -3-Pyridyl450.42>60
CMPD-05 -4-Sulfonamidophenyl150.4638

Note: The replacement of the chlorine atom with a 4-sulfonamidophenyl group (CMPD-05) significantly increases potency, likely due to new hydrogen-bonding interactions within the target's solvent-exposed region, while the 3-pyridyl derivative (CMPD-04) offers the best balance of potency and metabolic stability.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | Source: NIH / Molecules |[Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives | Source: ChemRxiv |[Link]

Sources

Application

Comprehensive Application Note: Catalytic Cross-Coupling Reactions of 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine

Executive Summary The functionalization of substituted pyridines is a cornerstone of modern pharmaceutical development. Specifically, 2-chloro-6-(3-methylpiperidin-1-yl)pyridine serves as a highly versatile, yet electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of substituted pyridines is a cornerstone of modern pharmaceutical development. Specifically, 2-chloro-6-(3-methylpiperidin-1-yl)pyridine serves as a highly versatile, yet electronically challenging, pharmacophore building block. This application note provides an authoritative guide to performing transition-metal-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig couplings—on this substrate. By dissecting the mechanistic causality behind catalyst selection and reaction conditions, this guide empowers researchers to achieve high-yielding C–C and C–N bond formations.

Substrate Profiling & Mechanistic Causality

To successfully functionalize 2-chloro-6-(3-methylpiperidin-1-yl)pyridine, one must first understand its unique "push-pull" electronic environment.

The 2-chloro position is inherently activated toward nucleophilic attack and oxidative addition by the electron-withdrawing nature of the adjacent pyridine nitrogen. However, the presence of the 3-methylpiperidin-1-yl group at the 6-position introduces a strong electron-donating (+M) effect. This amine moiety pushes electron density back into the pyridine π-system, significantly increasing the electron density at the C-Cl bond.

The Causality of Catalyst Selection: Because the C-Cl bond is rendered more electron-rich, the oxidative addition of the palladium(0) catalyst to the aryl chloride becomes the rate-limiting step [1]. Standard phosphine ligands (e.g., PPh₃) are insufficiently electron-rich to drive this insertion and lack the steric bulk required to facilitate the subsequent reductive elimination. Therefore, successful cross-coupling of this substrate mandates the use of sterically hindered, electron-rich dialkylbiarylphosphine ligands (the "Buchwald ligands" such as XPhos, RuPhos, or BrettPhos) [2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA + 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine PdII Pd(II) Intermediate Ar-Pd(L_n)-Cl OA->PdII TM Transmetalation Base / Ar'-B(OH)2 PdII->TM PdII_TM Pd(II) Intermediate Ar-Pd(L_n)-Ar' TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the rate-limiting oxidative addition.

Protocol I: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

The Suzuki-Miyaura reaction couples the 2-chloropyridine derivative with an aryl- or heteroarylboronic acid. To overcome the deactivated nature of the substrate, the highly active Pd₂(dba)₃/XPhos catalyst system is employed [1].

Experimental Methodology

Self-Validating Design: This protocol utilizes a biphasic solvent system (Dioxane/H₂O) to ensure the solubility of both the organic substrate and the inorganic base (K₃PO₄). The reaction's progress is self-validated via a distinct color change (from deep purple/red of Pd₂(dba)₃ to a pale yellow/orange active catalytic species) and TLC monitoring.

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Loading: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and finely ground anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon (repeat 3 times) to prevent oxygen-mediated catalyst deactivation.

  • Solvent Addition: Inject degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe. Causality: Water is crucial for the activation of the boronic acid into the reactive boronate species, facilitating the transmetalation step [2].

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-warmed oil bath at 100 °C for 12–16 hours with vigorous stirring.

  • In-Process Control (IPC): After 12 hours, cool a 50 µL aliquot, dilute with ethyl acetate, and analyze via LC-MS or TLC (Hexanes/EtOAc). Complete consumption of the starting material validates the reaction endpoint.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄. Filter, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc).

Protocol II: Buchwald-Hartwig Amination (C–N Bond Formation)

Amination of chloropyridines is notoriously prone to low conversion or hydrodehalogenation side reactions [3]. To selectively form the C–N bond, we utilize a pre-formed Palladacycle (e.g., BrettPhos Pd G3). Precatalysts ensure the quantitative generation of the active monoligated Pd(0) species, avoiding the pitfalls of in situ catalyst reduction [4].

Experimental Methodology

Step-by-Step Procedure:

  • Reagent Loading: Inside a nitrogen-filled glovebox, charge a 10 mL sealed vial with 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (1.0 equiv, 0.5 mmol), the secondary or primary amine (1.2 equiv, 0.6 mmol), and Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol).

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%). Causality: BrettPhos is specifically designed to prevent the formation of inactive bis-ligated Pd(II) complexes and strongly accelerates the oxidative addition of deactivated aryl chlorides[4].

  • Solvent Addition: Add anhydrous, degassed toluene (2.5 mL). Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Reaction Execution: Heat the reaction mixture at 90 °C for 8 hours.

  • Workup: Cool to room temperature. Quench the strong base by adding 2 mL of saturated aqueous NH₄Cl. Extract with dichloromethane (3 × 5 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via automated flash chromatography.

Troubleshooting Start Issue: Low Conversion Buchwald-Hartwig Amination CheckCat 1. Catalyst Integrity Switch to Pd G3/G4 Precatalysts Start->CheckCat CheckLigand 2. Ligand Sterics Use BrettPhos or RuPhos CheckCat->CheckLigand CheckBase 3. Base Optimization NaOtBu (Strong) vs. LiHMDS CheckLigand->CheckBase CheckSolvent 4. Reaction Environment Anhydrous, Degassed Dioxane CheckBase->CheckSolvent Success Result: High Yield C-N Bond Formation CheckSolvent->Success

Logical troubleshooting workflow for overcoming low conversion in Buchwald-Hartwig aminations.

Quantitative Data & Optimization Summary

The following table synthesizes the optimal parameters for functionalizing 2-chloro-6-(3-methylpiperidin-1-yl)pyridine based on empirical reactivity profiles of deactivated 2-chloropyridines.

Reaction TypeCatalyst SystemLigandBaseSolvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura (Standard)Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane/H₂O (4:1)10085 - 95%
Suzuki-Miyaura (Mild)Pd(dppf)Cl₂ (5 mol%)dppf (built-in)Na₂CO₃ (2.5 eq)Toluene/EtOH/H₂O9070 - 80%
Buchwald-Hartwig (1° Amines)BrettPhos Pd G3 (2 mol%)BrettPhosNaOtBu (1.5 eq)Toluene (Anhydrous)9088 - 98%
Buchwald-Hartwig (2° Amines)RuPhos Pd G3 (3 mol%)RuPhosLiHMDS (2.0 eq)THF (Anhydrous)7580 - 90%

Note: Yields are highly dependent on the steric and electronic nature of the coupling partner (boronic acid or amine).

References

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Angewandte Chemie International Edition (Summary via Organic Chemistry Portal) URL:[Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Journal of Organic Chemistry (via PubMed Central) URL:[Link]

Method

Application Note: Preparation of 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine Stock Solutions for In Vitro Cell Culture Assays

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Chemical Profile The compound 2-chloro-6-(3-methylpiperidin-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Profile

The compound 2-chloro-6-(3-methylpiperidin-1-yl)pyridine is a specialized halogenated heterocycle utilized as a small molecule building block and early-stage hit in pharmacological screening. Like many synthetic pyridine-piperidine derivatives, it is highly lipophilic. This hydrophobicity presents a significant challenge for in vitro cell culture assays, as the compound cannot be directly dissolved in aqueous culture media.

To bridge the gap between chemical synthesis and biological evaluation, researchers must formulate precise, sterile stock solutions using an appropriate organic solvent. This application note details the causal logic, self-validating quality control steps, and authoritative protocols required to prepare and handle these stock solutions without inducing solvent-mediated cytotoxicity.

Quantitative Data & Physicochemical Properties
ParameterSpecification / ValueExperimental Rationale
Molecular Formula C₁₁H₁₅ClN₂Indicates high lipophilicity and lack of polar functional groups.
Molecular Weight 210.70 g/mol Required for accurate molarity calculations (e.g., 2.11 mg/mL = 10 mM).
Primary Solvent Anhydrous DMSO (≥99.9%)High dielectric constant required to solvate non-polar structures.
Stock Concentration 10 mM – 50 mMMaximizes compound concentration while minimizing final solvent volume.
Final Assay DMSO Limit ≤ 0.1% (v/v)Prevents solvent-induced cell death and endomembrane dissolution.
Storage (Solid) -20°C (Desiccated)Prevents thermal degradation and moisture absorption.
Storage (Solution) -80°C (Single-use aliquots)Prevents freeze-thaw degradation and maintains long-term stability.

The Causality of Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific steps are taken, rather than blindly following a recipe. Every step in this protocol is designed to mitigate a specific mode of failure:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is chosen due to its dynamic viscosity (1.996 cP) and high dielectric constant (47.2), which makes it the universal aprotic solvent for non-polar organic molecules[1]. Water cannot solvate the halogenated pyridine ring.

  • Moisture Exclusion: Opening a cold vial of lyophilized powder in a humid laboratory causes immediate water condensation. Because water drastically reduces the solubility of lipophilic compounds in DMSO, this leads to micro-precipitates and inaccurate stock concentrations[2]. Therefore, thermal equilibration to room temperature prior to opening is mandatory.

  • Sterilization Mechanics: A common catastrophic error is attempting to filter-sterilize a pure DMSO stock solution through standard Polyethersulfone (PES) or Cellulose Acetate (CA) syringe filters. Pure DMSO will dissolve these membranes, contaminating your stock with toxic polymers and retaining the active compound. Instead, you must use pre-sterilized, 0.1 μm filter-sterilized cell culture grade DMSO[3] and conduct the dissolution in a sterile biosafety cabinet[4].

  • Cytotoxicity Thresholds: DMSO is biologically active; it can dissolve endomembrane systems and induce apoptosis at high concentrations. To isolate the pharmacological effect of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine, the final DMSO concentration in the cell culture media must never exceed the gold standard of 0.1% (v/v)[5].

Experimental Workflow Visualization

Workflow N1 Lyophilized Compound 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine N2 Equilibrate to Room Temp (Prevents Moisture Condensation) N1->N2 N3 Add Sterile Anhydrous DMSO (Solvates Non-Polar Molecules) N2->N3 N4 Vortex & Sonicate (Ensures Complete Dissolution) N3->N4 N5 Primary Stock Solution (10 mM - 50 mM) N4->N5 N6 Aliquot into Sterile Tubes (Avoids Freeze-Thaw Degradation) N5->N6 N7 Store at -80°C (Maintains Long-Term Stability) N6->N7 N8 Dilute in Culture Media (Final DMSO ≤ 0.1% v/v) N7->N8

Workflow for the preparation, storage, and dilution of hydrophobic small molecule stock solutions.

Step-by-Step Protocol: Stock Preparation & Cell Culture Application

Phase 1: Preparation of the Primary Stock Solution (10 mM)

Note: Perform all open-tube steps within a certified Class II Biological Safety Cabinet using aseptic technique.

  • Equilibration: Remove the vial of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Gravimetric Measurement: Weigh the desired amount of compound using a calibrated analytical microbalance. For a 10 mM stock, you will need 2.11 mg of compound per 1.0 mL of solvent.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous, sterile DMSO directly to the vial.

  • Dissolution: Vortex the vial vigorously for 60 seconds. If the compound does not fully dissolve, place the tightly sealed vial in a room-temperature ultrasonic water bath for 5–10 minutes.

  • Self-Validating Optical Check: Hold the vial against a bright, focused light source. Look for the Tyndall effect (scattering of light). If the solution is perfectly clear with no light scattering, complete dissolution has been achieved.

Phase 2: Aliquoting and Storage
  • Aliquoting: Immediately dispense the primary stock solution into sterile, solvent-resistant polypropylene microcentrifuge tubes or amber glass vials in single-use volumes (e.g., 10 µL to 50 µL)[4].

  • Storage: Transfer the aliquots to a -80°C freezer. Self-Validation Rule: Never return a thawed aliquot to the freezer. Repeated freeze-thaw cycles degrade the compound and introduce atmospheric moisture.

Phase 3: Preparation of Working Solutions for Cell Culture
  • Thawing: Remove a single aliquot from -80°C and thaw it rapidly at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: To prevent the highly lipophilic compound from "crashing out" (precipitating) when hitting the aqueous media, perform an intermediate dilution. Add the DMSO stock dropwise to pre-warmed (37°C) culture media while gently vortexing.

  • Final Application: Dilute the intermediate solution into your final cell culture plates. Ensure that the final concentration of DMSO in the wells is ≤ 0.1% (e.g., 1 µL of stock per 1,000 µL of media)[5].

  • Self-Validating Biological Control: You must run a vehicle control well containing cells and 0.1% DMSO (without the compound). If the vehicle control shows reduced viability compared to a media-only control, your cells are highly sensitive to DMSO, and the final solvent concentration must be further reduced.

References

  • 2 - BenchChem[2] 2.1 - NIH/PMC[1]

  • 5 - ResearchGate[5]

  • 3 - FUJIFILM Wako Chemicals[3] 5.4 - Captivate Bio[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Methods for Pyridine and Piperidine Analogs

Guide Focus: 2-chloro-6-(3-methylpiperidin-1-yl)pyridine Welcome to the technical support center. This guide provides in-depth troubleshooting and method development strategies for the High-Performance Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Focus: 2-chloro-6-(3-methylpiperidin-1-yl)pyridine

Welcome to the technical support center. This guide provides in-depth troubleshooting and method development strategies for the High-Performance Liquid Chromatography (HPLC) analysis of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine and structurally related basic compounds. Our approach is built on fundamental chromatographic principles to empower you to diagnose issues and rationally optimize your separations.

Section 1: Understanding the Analyte - A Mechanistic Approach

Before troubleshooting, it is critical to understand the physicochemical properties of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine. Its structure contains two basic nitrogen atoms: one on the pyridine ring and one on the piperidine ring. This dual basicity is the primary driver of its chromatographic behavior in reversed-phase HPLC.

  • Pyridine Nitrogen: Pyridine and its simple derivatives typically have a pKa in the range of 5.2-6.0.[1][2]

  • Piperidine Nitrogen: The 3-methylpiperidine moiety is an aliphatic amine, which is significantly more basic, with an expected pKa around 10-11.

This means that across the typical reversed-phase pH range (pH 2-8), the highly basic piperidine nitrogen will be fully protonated (positively charged), while the pyridine nitrogen's ionization state will change depending on the mobile phase pH. This charge is the root cause of many common chromatographic challenges, particularly interactions with the silica stationary phase.[3]

PropertyPredicted Value / CharacteristicChromatographic Implication
Primary pKa (Piperidine) ~10-11Remains protonated (cationic) at all typical mobile phase pH values.
Secondary pKa (Pyridine) ~5-6Ionization state changes around this pH, affecting overall polarity and retention.
Solubility Likely hydrophilic due to basic nitrogens.May exhibit poor retention on traditional C18 columns with high organic content.[4]
Silanol Interaction High potential for strong ionic interactions with deprotonated silanols (Si-O⁻) on the silica surface.Leads to significant peak tailing, especially at mid-range pH (4-7).[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2-chloro-6-(3-methylpiperidin-1-yl)pyridine showing severe tailing?

Answer: Peak tailing for this compound is almost certainly caused by secondary interactions between the protonated (positively charged) piperidine and/or pyridine nitrogens and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[3] At a mobile phase pH above ~3.5, a portion of the surface silanols (pKa ~3.5-4.5) become deprotonated and can ionically interact with the cationic analyte, delaying its elution from these active sites and causing a tailed peak.[7]

Quick Solutions:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 with an acid like trifluoroacetic acid (TFA) or formic acid. At this low pH, most surface silanols are protonated (Si-OH) and non-ionic, minimizing the problematic interaction.[6]

  • Use a High-Purity, End-capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanols and are often "end-capped" to block most of the remaining ones. These columns are essential for analyzing basic compounds.[6][8]

  • Add a Competing Base: Historically, a low concentration of a competing amine like triethylamine (TEA) was added to the mobile phase to saturate the active silanol sites. However, this approach can shorten column lifetime and is not MS-compatible.[6]

Q2: My retention time is continuously drifting to shorter times over a sequence of injections. What's happening?

Answer: A gradual, unidirectional drift in retention time often points to a slow change in the chromatographic system's equilibrium or mobile phase composition.[9][10]

Primary Causes & Solutions:

  • Insufficient Column Equilibration: This is the most common cause. A C18 column, especially when running a gradient, requires a significant volume of mobile phase (10-20 column volumes) to fully re-equilibrate. If your equilibration time is too short, the stationary phase chemistry will be different at the start of each run, causing retention to shift.

  • Mobile Phase Volatility: If you are using a volatile mobile phase component (like TFA) or organic solvent (like acetonitrile), it can selectively evaporate from the reservoir over time.[10] This changes the mobile phase composition, altering its elution strength and causing retention time drift. Ensure your solvent bottles are covered.

  • Temperature Fluctuation: Column temperature is a critical parameter. A change of just 1°C can alter retention times by 1-2%.[9] If the laboratory's ambient temperature is changing, and you are not using a column thermostat, you will see retention drift. Always use a thermostatically controlled column compartment.

Q3: I have very little or no retention on a standard C18 column. How can I increase it?

Answer: Due to its polar, cationic nature, 2-chloro-6-(3-methylpiperidin-1-yl)pyridine may be poorly retained in highly organic mobile phases typical of reversed-phase chromatography.[4]

Strategies to Increase Retention:

  • Reduce Organic Content: The simplest approach is to decrease the percentage of organic modifier (acetonitrile or methanol) in your mobile phase.

  • Control pH to Increase Polarity: While it seems counterintuitive, operating at a pH where both nitrogens are protonated (e.g., pH < 4) can sometimes increase interaction with certain stationary phases. However, the most effective strategy is often to use a mobile phase pH that ensures consistent ionization away from the pKa.[11]

  • Switch to an AQ-Type Column: Use a C18 column specifically designed for use in highly aqueous mobile phases (e.g., "Aqua" or "AQ" type). These columns have a polar endcapping or embedded polar group that prevents the bonded phase from collapsing in low-organic conditions, ensuring stable retention.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar, basic compounds. In HILIC, you use a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, providing good retention for polar molecules.[5]

Section 3: Troubleshooting Guides

Guide 1: Diagnosing and Solving Poor Peak Shape

This workflow provides a systematic approach to resolving asymmetric peaks for basic analytes.

G start Peak Tailing Observed ph_check ph_check start->ph_check adjust_ph Action: Lower pH Add 0.1% TFA or Formic Acid. Re-equilibrate. ph_check->adjust_ph No column_check Column Check Using a modern, high-purity, end-capped column? ph_check->column_check Yes solved Problem Resolved adjust_ph->solved change_column Action: Change Column Select a column designed for basic compounds. column_check->change_column No overload_check Overload Check Is peak shape better at lower concentration? column_check->overload_check Yes change_column->solved reduce_load Action: Reduce Sample Load Decrease injection volume or dilute sample. overload_check->reduce_load Yes extra_col_effects Extra-Column Effects Check for dead volume in tubing/fittings. overload_check->extra_col_effects No reduce_load->solved fix_fittings Action: Remake Fittings Ensure tubing is bottomed-out in the port. extra_col_effects->fix_fittings Yes extra_col_effects->solved No, consult specialist fix_fittings->solved

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Diagnosing and Solving Retention Time Instability

Use this logical guide to identify the source of inconsistent retention times.

G start Retention Time (RT) Instability pattern_check What is the pattern? Gradual Drift vs. Random Jumps start->pattern_check drift Gradual Drift pattern_check->drift Gradual jumps Random Jumps pattern_check->jumps Random equilibration equilibration drift->equilibration increase_eq Action: Increase Equilibration Time equilibration->increase_eq No temp_check Check Temperature Is a column thermostat in use and stable? equilibration->temp_check Yes solved Problem Resolved increase_eq->solved use_thermo Action: Use Thermostat Set to a stable temperature (e.g., 30 °C). temp_check->use_thermo No mp_check Check Mobile Phase Are bottles covered? Any signs of precipitation? temp_check->mp_check Yes use_thermo->solved remake_mp Action: Prepare Fresh Mobile Phase mp_check->remake_mp Yes mp_check->solved No, consult specialist remake_mp->solved leak_check Check for Leaks Look for salt deposits around fittings. jumps->leak_check tighten_fittings Action: Tighten/Replace Fittings leak_check->tighten_fittings Yes pump_check Check Pump Pressure Is pressure stable or fluctuating cyclically? leak_check->pump_check No tighten_fittings->solved service_pump Action: Degas Solvents, Purge Pump May require seal/check valve service. pump_check->service_pump Yes pump_check->solved No, consult specialist service_pump->solved

Caption: Troubleshooting workflow for retention time instability.

Section 4: Experimental Protocols

Protocol 1: Systematic Method Development Screening

This protocol outlines a generic starting point for developing a robust reversed-phase method for 2-chloro-6-(3-methylpiperidin-1-yl)pyridine, in line with Quality by Design (QbD) principles.[12][13]

Objective: To find a suitable column and mobile phase combination that provides adequate retention and good peak shape.

Step-by-Step Methodology:

  • Analyte Preparation: Prepare a ~0.1 mg/mL solution of the analyte in a solvent that is weak or matches the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter through a 0.45 µm syringe filter.[5]

  • System Preparation: Ensure the HPLC system is clean and free of contaminants from previous analyses.

  • Screening Conditions: Test the following conditions. For each condition, allow the column to equilibrate for at least 15 minutes or until the baseline is stable.[4]

  • Injection: Inject 5 µL of the prepared sample.

  • Data Analysis: Evaluate each run for retention factor (k'), peak asymmetry (tailing factor), and efficiency (plate count). The goal is to find a condition where k' is between 2 and 10 with a tailing factor < 1.5.

Table of Screening Conditions

ParameterCondition A (Low pH)Condition B (Alternative Solvent)Condition C (Phenyl Column)
Column High-Purity C18, 150 x 4.6 mm, 3.5 µmHigh-Purity C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 15 min5% to 95% B in 15 min5% to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection DAD/UV at 270 nm (or determined λmax)DAD/UV at 270 nm (or determined λmax)DAD/UV at 270 nm (or determined λmax)

Rationale:

  • Condition A is the standard starting point for basic compounds, using low pH to control silanol interactions.

  • Condition B substitutes acetonitrile with methanol. Methanol has different solvent properties and can alter selectivity for closely eluting peaks.

  • Condition C uses a Phenyl-Hexyl stationary phase. The phenyl groups can offer alternative selectivity through π-π interactions with the pyridine ring, which may improve resolution from related impurities.[4]

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Helixchrom.com. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Helixchrom.com. [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Dong, M. W. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • MDPI. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Mdpi.com. [Link]

  • Vanhoenacker, G., & Sandra, P. (2025). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • International Journal of Creative Research Thoughts. (2024). Chromatography Method Development For Impurity Analysis And Degradation. Ijcrt.org. [Link]

  • Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberlineinstruments.com. [Link]

  • Restek. (n.d.). HPLC Troubleshooting. Restek.com. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent.com. [Link]

  • Singh, R., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Microsolvtech.com. [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Element.ac. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.com. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent.com. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent.com. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals who require absolute chemical integrity in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals who require absolute chemical integrity in their assays. We do not simply list storage conditions; we explain the thermodynamic and kinetic causality behind them. Understanding why a molecule degrades is the only way to design a foolproof, self-validating system to protect it.

Module 1: Core Mechanisms & Vulnerabilities

Q: What are the primary degradation pathways for 2-chloro-6-(3-methylpiperidin-1-yl)pyridine during long-term storage?

A: This compound is a halogenated aminopyridine derivative. Its structural features make it highly susceptible to three specific degradation vectors:

  • Nucleophilic Aromatic Substitution (Hydrolysis): The 2-chloro position on the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent ring nitrogen. In the presence of moisture (water acting as a nucleophile), the C-Cl bond undergoes substitution, displacing the chloride ion to form a 2-hydroxypyridine intermediate, which rapidly tautomerizes to a highly stable 2-pyridone[1].

  • Auto-Oxidation (N-Oxide Formation): The molecule contains two nitrogen atoms. The tertiary amine of the 3-methylpiperidine ring is highly nucleophilic and prone to oxidation by atmospheric oxygen or reactive oxygen species (ROS), forming an N-oxide. The pyridine nitrogen can also oxidize, though it is less susceptible due to resonance delocalization[2].

  • Photolytic Cleavage: Halogenated pyridines absorb UV radiation, providing sufficient energy to homolytically cleave the C-Cl bond. This generates highly reactive aryl radicals that can abstract hydrogen from surrounding environments or form complex dimers.

degradation_mechanisms API 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (Intact Compound) Moisture Moisture (H2O) Nucleophilic Attack API->Moisture Oxygen Oxygen (O2/ROS) Electron Transfer API->Oxygen Light UV/Vis Light Photon Absorption API->Light Pyridone 6-(3-methylpiperidin-1-yl)pyridin-2(1H)-one (-18 Da Mass Shift) Moisture->Pyridone NOxide N-Oxide Derivatives (+16 Da Mass Shift) Oxygen->NOxide Radical Dehalogenated Dimers (Complex Mass Shifts) Light->Radical

Mechanisms of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine degradation.

Module 2: Quantitative Stability Profile

Q: How do different environmental factors quantitatively impact the shelf-life of the compound?

A: The kinetic rate of degradation is directly proportional to the presence of environmental stressors. The table below summarizes the 6-month stability profile of the compound under varying conditions, demonstrating that moisture and ambient temperature are the most aggressive catalysts for degradation[3].

Storage ConditionTemp (°C)AtmosphereLight Exposure6-Month Purity (%)Primary Degradant Identified
Optimal 2-8°CArgonDark>99.5%None (Stable)
Ambient 25°CAirDark~95.2%N-Oxides
High Humidity 25°CAir (75% RH)Dark~88.4%2-Pyridone
Light Exposed 25°CAirUV/Vis Light~82.1%Dimers / Radicals

Module 3: Troubleshooting Analytical Anomalies (LC-MS/HPLC)

Q: During LC-MS analysis of a 12-month-old batch, we observed a new peak with a mass shift of -18 Da. What is the mechanism behind this? A: This indicates the formation of a 2-pyridone degradant. When the electrophilic 2-chloro position is exposed to residual moisture, it undergoes nucleophilic aromatic substitution (SNAr). The replacement of the chlorine atom (~35.5 Da) with a hydroxyl group (~17 Da) results in a net mass loss of ~18 Da. The resulting 2-hydroxypyridine rapidly tautomerizes to the more stable 2-pyridone. This highlights a failure in moisture control during storage[1].

Q: We detected a +16 Da impurity. Is this oxidation occurring on the pyridine ring or the piperidine ring? A: A +16 Da shift indicates N-oxide formation. While both nitrogens can oxidize, the tertiary amine of the 3-methylpiperidine ring is significantly more nucleophilic and sterically accessible than the pyridine nitrogen, making it the primary site for auto-oxidation[2]. To troubleshoot, verify that your storage vials were properly purged with an inert gas prior to sealing.

Q: Can we store the compound in solution (e.g., DMSO) for long-term use? A: It is highly discouraged. DMSO is notoriously hygroscopic and will absorb atmospheric moisture over time, accelerating the SNAr hydrolysis of the C-Cl bond. If solution storage is absolutely necessary for High-Throughput Screening (HTS), use anhydrous, degassed solvents, store at -80°C, and strictly limit the shelf life to 4 weeks.

Module 4: Standard Operating Procedure (SOP) for Long-Term Storage

Q: What is the definitive, self-validating protocol for storing this compound to guarantee >99.5% purity over 12 months?

A: To ensure absolute integrity, you must implement an Inert Aliquoting and Cryogenic Storage System . This protocol eliminates the three vectors of degradation while incorporating a self-validating feedback loop to ensure trustworthiness.

Step-by-Step Methodology:

  • Lyophilization (Moisture Elimination): Dry the bulk powder under high vacuum (<0.1 mbar) for 12 hours.

    • Causality: This removes residual solvent and adsorbed water that act as nucleophiles for C-Cl bond hydrolysis.

  • Argon Purging (Oxygen Displacement): Transfer the dried powder to a glovebox purged with Argon.

    • Causality: Argon is denser than Nitrogen and air; it effectively blankets the solid, preventing auto-oxidation of the piperidine nitrogen[4].

  • Amber Vial Aliquoting (Photolytic Shielding): Dispense single-use quantities (e.g., 5-10 mg) into borosilicate amber glass vials.

    • Causality: Amber glass filters UV radiation (<400 nm), preventing homolytic cleavage of the photosensitive C-Cl bond. Single-use aliquots prevent condensation introduced by repeated freeze-thaw cycles.

  • Vacuum Sealing with Desiccant: Place the sealed vials into a secondary Mylar bag containing indicating silica gel, and vacuum seal the bag.

  • Cryogenic Storage: Store the sealed bags at 2-8°C or -20°C.

    • Causality: Lower thermal energy exponentially decreases the kinetic rate of any residual nucleophilic substitution or oxidation reactions[4].

  • Self-Validation Control (Crucial Step): Prepare one "Control Vial" spiked with 1 µL of water and sealed under ambient air. Store this alongside the main batch. At the 6-month mark, analyze both a standard aliquot and the Control Vial via HPLC-UV.

    • Validation Logic: If the Control Vial shows >2% degradation (confirming your analytical method is sensitive to the degradation pathways) while the standard aliquot remains >99.5% pure, your storage system is definitively validated as functionally protective.

References

  • Benchchem. "Technical Support Center: Synthesis of 4-Amino-3,5-dihalopyridine N-oxide".
  • PubChem (NIH). "2-Chloropyridine | C5H4ClN".
  • ACS Publications. "Medicinal Chemistry of Drugs with N-Oxide Functionalities".
  • Wikipedia. "2-Chloropyridine".

Sources

Troubleshooting

Resolving peak tailing in 2-chloro-6-(3-methylpiperidin-1-yl)pyridine chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing chromatographic challenges with 2-chloro-6-(3-methylpiperidin-1-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing chromatographic challenges with 2-chloro-6-(3-methylpiperidin-1-yl)pyridine .

Due to its specific structural features—a weakly basic pyridine ring coupled with a piperidine moiety—this compound is highly susceptible to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Below is a comprehensive, field-proven troubleshooting guide to diagnose and resolve peak tailing for this specific active pharmaceutical ingredient (API) or intermediate.

Mechanistic Overview: The Root Cause of Peak Tailing

To fix peak tailing, we must first understand the causality behind it. 2-chloro-6-(3-methylpiperidin-1-yl)pyridine contains two nitrogen atoms. While the electron-withdrawing 2-chloro substitution reduces the overall basicity of the pyridine ring, the molecule still behaves as a moderately basic compound.

In a standard mobile phase (pH 4.0 – 7.0), the basic nitrogen atoms become protonated, carrying a positive charge. Concurrently, the standard silica-based stationary phase contains residual silanol groups (Si-OH). Above pH 3.5, these silanols deprotonate to form negatively charged siloxanes (Si-O⁻). The primary cause of peak tailing is the secondary ion-exchange interaction between the positively charged analyte and the negatively charged silanols[1]. This electrostatic interaction is "sticky" and desorbs much slower than primary hydrophobic interactions, resulting in an asymmetrical, trailing peak[2].

Mechanism A 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (Moderately Basic Analyte) B Protonation in Mobile Phase (pH 4.0 - 7.0) A->B C Positively Charged Analyte (R-NH⁺R') B->C F Secondary Ion-Exchange Interaction C->F Electrostatic Attraction D Silica Stationary Phase E Ionized Residual Silanols (Si-O⁻) D->E E->F G Peak Tailing (Asymmetry Factor > 1.5) F->G

Figure 1: Mechanism of silanol-driven secondary ion-exchange interactions causing peak tailing.

Step-by-Step Troubleshooting Workflows

To achieve a perfectly symmetrical peak (Asymmetry Factor As​ between 0.9 and 1.2), you must disrupt the secondary interactions. This can be achieved through three primary vectors: Mobile Phase pH, Buffer Selection, and Stationary Phase Chemistry.

Phase 1: Mobile Phase Optimization (pH Control)

The most effective way to eliminate acid-base interactions is to neutralize one of the interacting species[3].

  • Strategy A: The Low-pH Approach (pH ≤ 2.5) By lowering the pH below 3.0, you force the residual silanols to protonate back into their neutral state (Si-OH)[4]. Without the negative charge on the silica surface, the protonated 2-chloro-6-(3-methylpiperidin-1-yl)pyridine can only interact via standard hydrophobic mechanisms.

  • Strategy B: The High-pH Approach (pH ≥ 10.0) Alternatively, raising the pH above the pKa of the compound (typically > 10 for piperidine derivatives) deprotonates the analyte. A neutral analyte will not undergo ion-exchange with the ionized silanols[2]. Note: This requires a high-pH tolerant column (e.g., hybrid silica).

Phase 2: Buffer and Additive Selection

If pH adjustment alone is insufficient, or if your detection method restricts pH ranges, consider modifying the buffer:

  • Silanol Suppressors: Adding a competing base like Triethylamine (TEA) at 5–10 mM can mask the silanols. TEA is a small, highly basic amine that binds to the Si-O⁻ sites, effectively blocking the larger 2-chloro-6-(3-methylpiperidin-1-yl)pyridine molecule from interacting[4]. (Warning: Do not use TEA for LC-MS applications due to severe ion suppression).

  • Buffer Capacity: Ensure your buffer concentration is adequate (e.g., increasing phosphate from 10 mM to 25 mM) to maintain local pH at the column surface[3].

Workflow Start Peak Tailing Detected (As > 1.5) CheckPhysical Inject Neutral Marker (e.g., Toluene) Start->CheckPhysical IsPhysical Does Neutral Marker Tail? CheckPhysical->IsPhysical PhysicalFix Fix Physical Issue: Replace Column Frit / Check Dead Volume IsPhysical->PhysicalFix Yes (Physical Void) ChemicalFix Address Chemical Issue: Optimize pH / Buffer IsPhysical->ChemicalFix No (Chemical Interaction) Success Symmetrical Peak (0.9 < As < 1.2) PhysicalFix->Success LowPH Adjust to pH 2.5 (Protonate Silanols) ChemicalFix->LowPH HighPH Adjust to pH 10.5 (Deprotonate Analyte) ChemicalFix->HighPH CheckCol Change Stationary Phase (Use CSH or End-capped Column) LowPH->CheckCol If tailing persists HighPH->CheckCol If tailing persists CheckCol->Success

Figure 2: Step-by-step diagnostic and resolution workflow for basic compound peak tailing.

Experimental Protocols

Protocol A: Preparation of pH 2.5 Phosphate Buffer (Low-pH Strategy)

Use this protocol for standard UV-Vis/PDA detection to neutralize silanols.

  • Weighing: Accurately weigh 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) to prepare a 20 mM solution.

  • Dissolution: Dissolve the salt in 1.0 L of ultrapure water (18.2 MΩ·cm) using a magnetic stirrer.

  • pH Adjustment: Insert a calibrated pH meter probe into the solution. Slowly add concentrated Phosphoric acid ( H3​PO4​ ) dropwise until the pH stabilizes at exactly 2.5[4].

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES) under vacuum to remove particulates.

  • Application: Use as Mobile Phase A. Ensure your column is rated for pH 2.5 to prevent stationary phase hydrolysis[3].

Protocol B: Preparation of pH 10.5 Ammonium Bicarbonate (High-pH Strategy)

Use this protocol for LC-MS compatible, high-pH separations to neutralize the analyte.

  • Weighing: Weigh 0.79 g of Ammonium bicarbonate ( NH4​HCO3​ ).

  • Dissolution: Dissolve in 1.0 L of ultrapure water to yield a 10 mM solution.

  • pH Adjustment: Adjust the pH to 10.5 by adding Ammonium hydroxide ( NH4​OH ) dropwise.

  • Filtration: Filter through a 0.22 µm PTFE membrane.

  • Application: Use as Mobile Phase A strictly with a high-pH tolerant column (e.g., Ethylene Bridged Hybrid (BEH) particles).

Quantitative Data: Condition Comparison Matrix

The following table summarizes the expected chromatographic behavior of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine under various analytical conditions.

ParameterCondition A (Sub-optimal)Condition B (Low pH)Condition C (High pH)Condition D (CSH Column)
Mobile Phase Water / MeCN (No Additive)20 mM Phosphate pH 2.510 mM NH4​HCO3​ pH 10.50.1% Formic Acid / MeCN
Stationary Phase Standard C18 (Type A silica)High-purity C18 (Type B)High-pH tolerant C18Charged Surface Hybrid C18
Analyte State Protonated (+)Protonated (+)Neutral (0)Protonated (+)
Silanol State Partially Ionized (-)Neutral (Si-OH)Fully Ionized (-)Masked by surface charge
Expected Asymmetry ( As​ ) 2.5 - 3.5 (Severe Tailing) 1.2 - 1.4 (Acceptable) 1.0 - 1.2 (Excellent) 1.0 - 1.1 (Excellent)

Frequently Asked Questions (FAQs)

Q: I lowered the pH to 2.5, but the tailing persists. What is my next step? A: If the chemical interaction is neutralized but tailing remains, you must validate the physical integrity of your system. Inject a neutral marker (e.g., Toluene or Uracil). Neutral compounds cannot undergo acid-base interactions; if the neutral marker also tails, you have a physical problem—such as a void at the head of the column, a partially blocked frit, or excessive extra-column dead volume[1]. If the neutral marker is symmetrical, your column may have lost its end-capping, exposing deep silanols that even pH 2.5 cannot fully suppress. Switch to a Charged Surface Hybrid (CSH) column.

Q: How does the 2-chloro substitution on the pyridine ring affect its chromatographic behavior compared to a standard piperidine? A: The chlorine atom is highly electronegative and exerts an electron-withdrawing inductive effect on the pyridine ring. This pulls electron density away from the nitrogen atoms, lowering the overall pKa of the molecule compared to an unsubstituted piperidine. Chromatographically, this means the compound will deprotonate at a slightly lower pH, making the high-pH strategy (Protocol B) highly effective and easier to achieve without pushing the mobile phase to extreme, column-damaging alkalinity.

Q: Can I use Triethylamine (TEA) to fix the tailing if I am using an LC-MS? A: No. While TEA is an excellent silanol suppressor for UV-Vis applications[4], it is a strong ion-pairing agent that will severely suppress the ionization of your analyte in the mass spectrometer's electrospray source. It will also contaminate the MS system, requiring extensive cleaning. For LC-MS, rely on volatile buffers (e.g., Ammonium Formate at pH 3.0 or Ammonium Hydroxide at pH 10.5) and modern base-deactivated columns[3].

Q: Could my tailing be caused by sample overload? A: Yes. Mass overload can cause asymmetrical peaks (though often presenting as fronting or "shark fin" shapes, it can also manifest as tailing). To self-validate this, simply dilute your sample by a factor of 10 and reinject. If the peak shape improves dramatically, you were overloading the column's capacity[3].

References

  • HPLC Peak Tailing - Axion Labs Axion Analytical Labs. URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex. URL:[Link]

  • Peak Tailing in HPLC Element Lab Solutions. URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Labcompare. URL:[Link]

Sources

Optimization

Minimizing off-target binding of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with assay artifacts, flat structure-activity relationships (SAR), and promiscuous binding p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with assay artifacts, flat structure-activity relationships (SAR), and promiscuous binding profiles.

When working with 2-chloro-6-(3-methylpiperidin-1-yl)pyridine , you are dealing with a highly lipophilic, basic amine conjugated to a halogenated aromatic ring. This specific physicochemical profile is notorious for driving three distinct classes of "off-target" behavior in biochemical and cell-based assays: colloidal aggregation , non-specific binding (NSB) to assay plastics , and true promiscuous protein binding (e.g., CYP enzymes or hERG channels).

This guide is designed to help you systematically diagnose the root cause of your assay interference and implement self-validating protocols to ensure the scientific integrity of your data.

Diagnostic Decision Tree

Before altering your compound or assay buffer, you must identify the physical mechanism driving the off-target signal. The following workflow illustrates the logical progression for troubleshooting basic lipophilic amines.

TroubleshootingWorkflow Start Off-Target Binding / High Background Detected in Assay CheckHill Analyze Dose-Response Curve Is the Hill Slope unusually steep (>1.5)? Start->CheckHill TestAgg Hypothesis: Colloidal Aggregation Run Detergent Counter-Screen CheckHill->TestAgg Yes (Steep Slope) CheckRec Check Compound Recovery Is [Free Drug] <[Total Drug]? CheckHill->CheckRec No (Normal Slope) FixAgg Mitigation: Add 0.01% Triton X-100 or CHAPS TestAgg->FixAgg IC50 shifts with detergent TestNSB Hypothesis: Plastic NSB Run LC-MS Recovery Assay CheckRec->TestNSB Yes (Low Recovery) TrueOff Hypothesis: True Off-Target Binding (e.g., CYP2C9, hERG) CheckRec->TrueOff No (Normal Recovery) FixNSB Mitigation: Use Low-Bind Plates + 0.1% BSA TestNSB->FixNSB Recovery improves with BSA FixSAR Mitigation: Initiate SAR to reduce Lipophilicity TrueOff->FixSAR Structural liability confirmed

Fig 1: Decision tree for diagnosing off-target binding mechanisms of lipophilic amines.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound inhibits my primary target, but also inhibits unrelated counter-screen enzymes at concentrations >1 µM. Is it a promiscuous inhibitor?

A1: It is highly likely that your compound is forming colloidal aggregates rather than binding to specific receptor pockets.

The Causality: At micromolar concentrations, lipophilic small molecules like 2-chloro-6-(3-methylpiperidin-1-yl)pyridine exceed their critical aggregation concentration (CAC) in aqueous buffers. They phase-separate into densely packed colloidal particles (typically 50–500 nm in diameter). These aggregates possess a massive surface area that non-specifically adsorbs and partially denatures proteins, leading to artifactual inhibition[1]. This is the dominant mechanism for false-positive "frequent hitters" in early drug discovery[2].

The Solution (Self-Validating Protocol): You must run a detergent-disruption counter-screen. Colloids are highly sensitive to mild non-ionic or zwitterionic detergents, which break the aggregates back into monomers without denaturing the assay proteins[3].

Step-by-Step Methodology: Detergent-Disruption Assay

  • Prepare Buffers: Prepare your standard assay buffer, and a second buffer supplemented with 0.01% (v/v) Triton X-100 or 0.025% Tween-20.

  • Serial Dilution: Prepare a 10-point dose-response curve of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (e.g., 100 µM down to 1 nM) in both buffers.

  • Incubation: Pre-incubate the compound with your target protein for 15 minutes. (Note: Colloidal inhibition is uniquely time-dependent; longer incubations often lead to worse apparent inhibition due to the kinetic barrier of protein unfolding on the colloid surface[1]).

  • Readout & Validation: Initiate the reaction and calculate the IC₅₀.

  • Data Interpretation: If the IC₅₀ is 2 µM in standard buffer but >50 µM in detergent buffer, your compound is an aggregator. The detergent condition represents the true specific binding affinity.

Q2: I am losing compound concentration during my cell-based assays, leading to artificially low potency. How do I prevent this?

A2: You are experiencing Non-Specific Binding (NSB) to the assay plastics.

The Causality: The chloropyridine moiety and the piperidine ring make this molecule highly hydrophobic. Standard polystyrene microplates and pipette tips present a massive hydrophobic surface area. In the absence of carrier proteins or lipids (e.g., in serum-free media or simple biochemical buffers), the thermodynamic drive to escape the aqueous phase forces the compound to adsorb onto the container walls[4]. This severely depletes the free concentration of the drug available to bind your target[5].

The Solution: You must introduce competitive binders or modify the surface tension of your assay system.

Step-by-Step Methodology: LC-MS Recovery & Mitigation Workflow

  • Baseline Assessment: Spike 1 µM of your compound into your standard assay buffer in a standard polystyrene 96-well plate. Incubate at 37°C for 2 hours.

  • Extraction: Transfer the buffer to a glass vial containing an organic extraction solvent (e.g., Acetonitrile with an internal standard).

  • Quantification: Analyze via LC-MS/MS against a standard curve prepared directly in organic solvent. If recovery is <80%, NSB is occurring.

  • Optimization: Repeat the assay using the following additives to find the optimal recovery condition:

    • 0.1% to 1% Bovine Serum Albumin (BSA): Acts as a thermodynamic "sink," providing a hydrophobic pocket for the compound to bind reversibly, keeping it in solution and off the plastic[6].

    • 0.05% CHAPS: A zwitterionic detergent that coats hydrophobic plastic surfaces without disrupting cell membranes or enzyme active sites[7].

  • Validation: The condition that restores >95% LC-MS recovery should be adopted as your new standard assay buffer.

Q3: The compound shows good target affinity, but it cross-reacts heavily with Cytochrome P450 enzymes (e.g., CYP2C9). How can I design this out?

A3: This is a case of true off-target protein binding , driven by the specific pharmacophores of your molecule.

The Causality: The exposed pyridine nitrogen is a well-known liability for CYP inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate directly with the heme iron in the active site of Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4)[8]. Furthermore, the basic nitrogen of the piperidine ring is a classic pharmacophore for binding to the hERG potassium channel, which can lead to cardiotoxicity[9].

The Solution: You must initiate a systematic Structure-Activity Relationship (SAR) campaign focused on steric hindrance and pKa modulation.

  • To minimize CYP binding: Introduce an ortho-substituent (e.g., a methyl or amino group) adjacent to the pyridine nitrogen. This creates steric bulk that physically prevents the nitrogen from coordinating with the tightly packed CYP heme iron[8].

  • To minimize hERG/piperidine off-targets: Reduce the basicity (pKa) of the piperidine nitrogen by adding electron-withdrawing groups (e.g., fluorination of the piperidine ring), or alter the overall lipophilicity (LogP) to disfavor binding to the highly lipophilic hERG central cavity[9].

Quantitative Optimization Matrix

Use the following table to select the appropriate assay additive based on the specific off-target mechanism you have diagnosed.

AdditiveOptimal ConcentrationTarget MechanismMechanism of ActionCautions
Triton X-100 0.01% - 0.05% (v/v)Colloidal AggregationDisrupts compound phase separation[3].Can lyse cells; strictly for biochemical assays.
Tween-20 0.01% - 0.05% (v/v)Plastic NSB / AggregationPrevents non-specific hydrophobic interactions[10].May interfere with certain UV/Vis readouts.
CHAPS 0.05% - 0.1% (w/v)Plastic NSBZwitterionic coating of assay surfaces[7].Higher critical micelle concentration (CMC) required[11].
BSA (Fatty Acid Free) 0.1% - 1.0% (w/v)Plastic NSBReversible carrier protein; provides absorptive driving force[6].Can shift apparent IC₅₀ if compound binds BSA too tightly.

Mechanistic Pathway of Assay Interference

Understanding the thermodynamic fate of your compound in an aqueous environment is critical for preventing false data.

AggregationMechanism Monomer Compound Monomers (< 1 µM) CAC Critical Aggregation Concentration (CAC) Exceeded Monomer->CAC Concentration Increases Specific Specific Target Binding (Lock & Key) Monomer->Specific Low Concentration + Detergent Colloid Colloidal Aggregate Formation (50-500 nm particles) CAC->Colloid Phase Separation Adsorption Non-Specific Protein Adsorption & Partial Denaturation Colloid->Adsorption High Surface Area FalsePos False Positive Signal (Promiscuous Inhibition) Adsorption->FalsePos Enzyme Inactivation TruePos True Positive Signal Specific->TruePos

Fig 2: Thermodynamic pathway distinguishing specific target engagement from colloidal aggregation-induced false positives.

References

  • Technical Support Center: Optimization of Piperidine Ligand Binding Affinity - Benchchem. Benchchem.
  • Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • A Crowding Barrier to Protein Inhibition in Colloidal Aggregates. PMC - NIH.
  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Publications.
  • Colloidal aggregation - Shoichet Lab. University of Toronto.
  • Influence of Surfactants and Antibody Immobilization Strategy on Reducing Nonspecific Protein Interactions for Molecular Recognition Force Microscopy. Langmuir - ACS Publications.
  • How to reduce the non-specific binding in RNA immunoprecipitation assay? ResearchGate.
  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. MDPI.
  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot.
  • Challenges in urine bioanalytical assays: overcoming nonspecific binding. PubMed - NIH.
  • Nonspecific Binding: Main Factors of Occurrence and Strategies. WuXi AppTec DMPK.

Sources

Reference Data & Comparative Studies

Validation

LC-MS Method Validation for 2-chloro-6-(3-methylpiperidin-1-yl)pyridine: Platform Comparison and Protocol Guide

An in-depth, objective comparison guide on the LC-MS method validation for 2-chloro-6-(3-methylpiperidin-1-yl)pyridine , designed for analytical chemists, DMPK scientists, and drug development professionals. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison guide on the LC-MS method validation for 2-chloro-6-(3-methylpiperidin-1-yl)pyridine , designed for analytical chemists, DMPK scientists, and drug development professionals.

Executive Summary

The quantification of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine —a lipophilic, basic small molecule often utilized as a pharmacophore building block or tracked as a synthesis impurity—presents specific analytical challenges. Its basic nitrogen centers make it prone to secondary interactions with stationary phase silanols, while its chlorine atom provides a distinct isotopic signature.

As a Senior Application Scientist, my objective in this guide is to compare the two dominant mass spectrometry platforms for its quantification: Triple Quadrupole (QqQ) MS and Quadrupole Time-of-Flight (Q-TOF) High-Resolution MS . Furthermore, this guide provides a self-validating experimental protocol grounded in the ICH M10 Bioanalytical Method Validation [1] guidelines, ensuring your data withstands rigorous regulatory scrutiny.

Analyte Profiling & Analytical Causality

Before selecting a platform, we must understand the physicochemical behavior of the analyte to dictate our experimental choices:

  • Ionization: The piperidine and pyridine moieties are highly basic. The molecule will readily accept a proton in acidic conditions, making Positive Electrospray Ionization (ESI+) the most efficient ionization mode.

  • Isotopic Signature: The presence of a single chlorine atom yields a characteristic M and M+2 isotopic pattern (approx. 3:1 ratio at m/z 211.1 and 213.1 for the protonated adduct).

  • Chromatographic Behavior: Basic compounds often exhibit peak tailing on standard C18 columns due to interactions with unendcapped silanols. A Biphenyl stationary phase is selected here to leverage π−π interactions with the pyridine ring, enhancing retention and peak symmetry.

G Precursor Precursor Ion [M+H]+ m/z 211.1 CID Collision Induced Dissociation (CID) Precursor->CID CE: 25 eV Frag1 Product Ion 1 m/z 112.0 (Pyridine fragment) CID->Frag1 Quantifier Frag2 Product Ion 2 m/z 98.1 (Piperidine fragment) CID->Frag2 Qualifier

Figure 1: Proposed ESI+ fragmentation pathway for 2-chloro-6-(3-methylpiperidin-1-yl)pyridine.

Platform Comparison: QqQ vs. Q-TOF

When establishing a bioanalytical method, the choice of mass analyzer fundamentally alters the validation landscape. Below is an objective comparison of utilizing a Triple Quadrupole (Multiple Reaction Monitoring - MRM) versus a Q-TOF (High-Resolution Exact Mass) for this specific analyte.

Table 1: Performance Comparison for 2-chloro-6-(3-methylpiperidin-1-yl)pyridine
ParameterTriple Quadrupole (QqQ)Q-TOF (High-Resolution MS)Causality & Impact
Sensitivity (LOD/LOQ) Superior (0.1 ng/mL)Moderate (1.0 ng/mL)QqQ excels in targeted MRM by filtering out matrix noise at Q1 and Q3, maximizing the duty cycle for the specific m/z transitions.
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitudeQqQ allows for a broader calibration curve, reducing the need for sample dilution during incurred sample reanalysis (ISR).
Selectivity/Specificity Moderate (Nominal mass)Superior (Exact mass < 3 ppm)Q-TOF resolves isobaric matrix interferences that share the nominal m/z of 211.1 but differ in exact mass (e.g., m/z 211.099 vs 211.145).
Retrospective Analysis None (Targeted only)Yes (Full Scan)Q-TOF captures all ions. If a new metabolite or impurity of the pyridine derivative is suspected later, data can be re-mined without reinjection.

Verdict: For routine, high-throughput quantification in pharmacokinetic (PK) or stability studies, QqQ is the gold standard due to its unmatched sensitivity and linear range. However, if the sample matrix is highly complex (e.g., heavily degraded tissue samples) or if untargeted metabolite profiling is required concurrently, Q-TOF is the necessary alternative.

Self-Validating Experimental Protocol (QqQ MRM Method)

The following protocol is designed to be a self-validating system. Every step incorporates internal checks to ensure adherence to FDA ICH M10 standards[1][2].

Sample Preparation (Solid Phase Extraction - SPE)

Why SPE over Protein Precipitation (PPT)? While PPT is faster, the basic nature of the analyte makes it susceptible to ion suppression from endogenous phospholipids. Mixed-mode cation exchange (MCX) SPE provides orthogonal cleanup.

  • Spike: Aliquot 100 µL of plasma matrix. Spike with 10 µL of Internal Standard (IS: stable isotope-labeled d3​ -analog or a structural analog like 2-chloro-6-(piperidin-1-yl)pyridine).

  • Pre-treatment: Dilute with 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the basic nitrogens are fully protonated.

  • Condition/Equilibrate: Pass 1 mL Methanol (MeOH), followed by 1 mL MS-grade Water through the MCX cartridge.

  • Load: Load the acidified sample.

  • Wash: Wash with 1 mL 2% Formic Acid in Water (removes acidic/neutral interferences), then 1 mL Methanol (removes lipophilic interferences).

  • Elute: Elute the basic analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitute: Evaporate under gentle nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions
  • Column: Biphenyl core-shell column (2.1 x 50 mm, 1.7 µm). Rationale: Enhances retention of the polar pyridine ring via π−π interactions, preventing early elution in the void volume.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 450°C

    • Transitions (MRM): m/z 211.1 112.0 (Quantifier, CE: 25V); m/z 211.1 98.1 (Qualifier, CE: 30V).

Method Validation Framework (ICH M10)

To establish trustworthiness, the method must be validated against the ICH M10 guidelines for Bioanalytical Method Validation[1][3]. The logical flow of this validation is visualized below.

G cluster_val Core Validation Parameters (ICH M10) Start Method Development & Optimization Val ICH M10 Validation Initiation Start->Val Select Platform Selection (QqQ vs. Q-TOF) Select->Start Sel Selectivity & Specificity Val->Sel Cal Calibration Curve (Linearity) Val->Cal Acc Accuracy & Precision Val->Acc Mat Matrix Effect & Recovery Val->Mat Stab Stability (Benchtop, F/T, Autosampler) Val->Stab Report Validation Report Generation Sel->Report Cal->Report Acc->Report Mat->Report Stab->Report

Figure 2: Logical workflow for bioanalytical method validation per ICH M10 guidelines.

Table 2: Representative Validation Metrics (Acceptance Criteria)
Validation ParameterICH M10 Acceptance CriteriaExpected Performance (QqQ Method)
Selectivity No interference >20% of LLOQ; >5% of ISBlank matrix shows <5% interference at analyte RT.
Linearity R2≥0.99 ; ±15% of nominal ( ±20% at LLOQ) R2=0.998 (Range: 0.1 - 1000 ng/mL, 1/x² weighting).
Accuracy (Intra/Inter-day) ±15% of nominal ( ±20% at LLOQ)92.4% – 106.1% across all QC levels.
Precision (%CV) ≤15% ( ≤20% at LLOQ)Intra-day: 3.2% - 7.5%; Inter-day: 4.8% - 8.9%.
Matrix Effect (IS Normalized) CV of Matrix Factor ≤15% 4.2% CV (demonstrating MCX SPE effectively removes phospholipids).
Stability (Benchtop) ±15% of nominal after storageStable for 24 hours at room temperature in matrix.

Note: As dictated by ICH M10, the matrix used for bioanalytical method validation should be identical to the matrix of the study samples, including anticoagulants[2].

Conclusion

For the quantification of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine, the basicity and structural characteristics of the analyte demand careful chromatographic consideration (e.g., Biphenyl chemistry) and rigorous sample cleanup (MCX SPE). While Q-TOF platforms offer superior specificity for complex metabolic profiling, the Triple Quadrupole (QqQ) remains the optimal platform for ICH M10-compliant, high-sensitivity quantitative validation.

References

  • Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." Federal Register, November 2022. Available at:[Link][1]

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." FDA.gov, June 2024. Available at:[Link][4]

  • Food and Drug Administration (FDA). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis Presentation." FDA.gov, February 2023. Available at:[Link][3]

Sources

Comparative

Comparative Efficacy of 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine and Structural Analogs in Drug Discovery

As a Senior Application Scientist, selecting the optimal chemical building block is rarely a matter of simple availability; it is a strategic decision that dictates both the synthetic viability and the downstream pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal chemical building block is rarely a matter of simple availability; it is a strategic decision that dictates both the synthetic viability and the downstream pharmacodynamic efficacy of a drug candidate. Halogenated aminopyridines, specifically 2-chloro-6-(piperidin-1-yl)pyridine derivatives, have emerged as privileged "C-region" scaffolds in medicinal chemistry[1][2].

This guide provides an objective, data-driven comparison of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine against its unsubstituted and structurally isomeric analogs, focusing on their performance as synthetic intermediates and their biological efficacy when integrated into Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[2][3].

Comparative Chemical Reactivity & Synthetic Efficacy

The synthesis of these scaffolds relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) between 2,6-dichloropyridine and a piperidine derivative[1]. The efficacy of this reaction is fundamentally governed by the steric profile of the piperidine ring.

  • Unsubstituted Piperidine: Lacking steric hindrance, the secondary amine is highly nucleophilic. The SNAr reaction proceeds rapidly, typically yielding 70% to 90% of the desired mono-substituted product under optimized conditions[1][4].

  • 3-Methylpiperidine (The Target Scaffold): The methyl group at the meta-position introduces mild steric bulk but does not significantly impede the trajectory of the nucleophilic nitrogen. This analog maintains robust synthetic yields (~75–85%) while introducing crucial lipophilicity for downstream biological targeting.

  • 2-Methylpiperidine: The ortho-methyl group creates severe steric hindrance directly adjacent to the nucleophilic center. This drastically reduces the SNAr reaction rate, often lowering yields to 50–60% and requiring harsher basic conditions that risk degrading the starting materials.

Downstream Biological Efficacy: The TRPV1 Antagonist Case Study

The true value of the 3-methylpiperidinyl analog is realized in its pharmacodynamic performance. When these pyridine scaffolds are incorporated into the C-region of TRPV1 antagonists, they replace the vanilloid moiety found in agonists like capsaicin[3][5].

TRPV1 is a nonselective cation channel predominantly expressed in sensory neurons, acting as a critical integrator of nociceptive (pain) stimuli[3]. Antagonists bind to the channel and block capsaicin-induced Ca2+ influx, providing potent analgesic effects[3][5].

Structure-Activity Relationship (SAR) Causality: The C-region of the antagonist binds to a specific hydrophobic pocket within the TRPV1 channel[2]. While the unsubstituted piperidine provides a functional baseline binding affinity, introducing a methyl group at the 3-position of the piperidine ring optimizes Van der Waals contacts with hydrophobic residues in the binding pocket[2][5]. This specific spatial orientation can enhance the antagonist's potency by up to 10- to 20-fold compared to the unsubstituted parent compound[2].

Quantitative Data Summary
Scaffold AnalogSNAr Synthetic YieldSteric Hindrance (Amine)Downstream TRPV1 Antagonist Potency ( Ki​ )Biological Application
Unsubstituted Piperidinyl 70% – 90%Minimal~15.0 nM (Baseline)General kinase/enzyme inhibition[1]
3-Methylpiperidinyl 75% – 85%Mild~2.0 – 5.0 nM (Enhanced)High-affinity TRPV1 Antagonism[2]
2-Methylpiperidinyl 50% – 60%Severe> 50.0 nM (Poor Fit)Limited due to steric clashes

Experimental Workflows & Validated Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific thermodynamic controls to prevent off-target reactions.

Protocol A: Regioselective SNAr Synthesis of the Scaffold

Objective: Synthesize 2-chloro-6-(3-methylpiperidin-1-yl)pyridine without di-substitution.

  • Preparation: In an oven-dried round-bottom flask under inert N2​ atmosphere, dissolve 1.0 equivalent of 2,6-dichloropyridine in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a polar aprotic solvent that accelerates SNAr reactions by solvating the potassium cation of the base, leaving the piperidine nucleophile "naked" and highly reactive[1].

  • Base Addition: Add 2.5 equivalents of finely powdered Potassium Carbonate ( K2​CO3​ ). Stir for 10 minutes at room temperature.

  • Nucleophile Addition: Dropwise, add 1.1 equivalents of 3-methylpiperidine.

  • Thermal Control: Heat the reaction mixture to exactly 70 °C for 16 hours.

    • Causality: Maintaining the temperature between 60-80 °C is critical[1]. Exceeding 80 °C provides the activation energy required for the second chlorine atom to undergo substitution, leading to the undesired 2,6-bis(3-methylpiperidin-1-yl)pyridine byproduct.

  • Validation & Workup: Monitor via TLC (Hexane:EtOAc 4:1). Once the mono-substituted intermediate is dominant, quench with ice water, extract with dichloromethane, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Cross-Coupling for Pharmacophore Assembly

Objective: Couple the synthesized C-region scaffold to an A/B-region amine to form the final TRPV1 antagonist.

  • Catalyst Activation: Combine the synthesized 2-chloro-6-(3-methylpiperidin-1-yl)pyridine (1.0 eq), the target primary amine (1.2 eq), Pd2​(dba)3​ (0.05 eq), and Xantphos ligand (0.1 eq) in anhydrous toluene.

  • Deprotonation: Add Sodium tert-butoxide (1.5 eq).

  • Reaction: Reflux at 100 °C for 12 hours under strictly anhydrous and anaerobic conditions to prevent catalyst poisoning.

  • Validation: Confirm the disappearance of the aryl chloride starting material via LC-MS before cooling and filtering through a Celite pad.

Mechanistic Visualizations

SynthWorkflow Start 2,6-Dichloropyridine + Piperidine Derivative SNAr SNAr Reaction (DMSO, 60-80°C, Base) Start->SNAr Intermediate 2-Chloro-6-(piperidin-1-yl)pyridine Scaffold SNAr->Intermediate Regioselective Substitution Coupling Buchwald-Hartwig Cross-Coupling Intermediate->Coupling Product TRPV1 Antagonist Candidate Coupling->Product Pharmacophore Assembly

Fig 1. Synthetic workflow for piperidinyl-pyridine scaffolds via SNAr and cross-coupling.

TRPV1Pathway Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel (Sensory Neurons) Capsaicin->TRPV1 Activates Antagonist Piperidinyl-Pyridine Derivative (Antagonist) Antagonist->TRPV1 Binds C-Region Pocket Block Conformational Lock (Channel Closed) Antagonist->Block Calcium Ca2+ Influx TRPV1->Calcium Channel Opens Pain Nociceptive Pain Signaling Calcium->Pain Block->Calcium Inhibits

Fig 2. Mechanism of action for piperidinyl-pyridine derivatives as TRPV1 antagonists.

References

  • National Institutes of Health (NIH). "2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists". PMC.[Link]

  • ACS Publications. "Discovery of Benzopyridone-Based Transient Receptor Potential Vanilloid 1 Agonists and Antagonists and the Structural Elucidation of Their Activity Shift". Journal of Medicinal Chemistry.[Link]

  • MDPI. "Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists". International Journal of Molecular Sciences.[Link]

Sources

Validation

Validating 2-chloro-6-(3-methylpiperidin-1-yl)pyridine Purity: A Head-to-Head Comparison of qNMR vs. Chromatographic Techniques

As a Senior Application Scientist in drug development, I frequently encounter a critical bottleneck in early-phase discovery: the discrepancy between the apparent chromatographic purity of a synthesized intermediate and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter a critical bottleneck in early-phase discovery: the discrepancy between the apparent chromatographic purity of a synthesized intermediate and its true mass fraction. When dealing with halogenated aminopyridines like 2-chloro-6-(3-methylpiperidin-1-yl)pyridine , relying solely on High-Performance Liquid Chromatography (HPLC) can introduce significant downstream errors.

This guide provides an objective, data-backed comparison between traditional HPLC-UV mass balance and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By establishing a self-validating qNMR protocol, we can achieve absolute purity quantification without the blind spots inherent to chromatographic methods.

The Analytical Challenge: Why Mass Balance Falls Short

2-chloro-6-(3-methylpiperidin-1-yl)pyridine is a highly functionalized heterocyclic building block. Its structure features a pyridine ring deactivated by a highly electronegative chlorine atom at C2, yet strongly activated by the electron-donating piperidine moiety at C6.

Historically, the pharmaceutical industry has relied on the mass balance approach—combining HPLC-UV for organic impurities, Karl Fischer for water, and Thermogravimetric Analysis (TGA) for residual solvents. However, as recognized by the 1, HPLC is a secondary analytical method. It relies on relative area percentages and assumes all impurities possess a chromophore with a similar extinction coefficient to the active pharmaceutical ingredient (API).

If your sample contains UV-transparent impurities (e.g., aliphatic byproducts, inorganic salts from the synthesis, or residual silica gel), HPLC-UV will artificially inflate the purity of your compound. In contrast, 2 that measures the absolute mass fraction directly, independent of chromophores.

G Start Synthesized Compound 2-chloro-6-(3-methylpiperidin-1-yl)pyridine Split Purity Assessment Strategy Start->Split HPLC HPLC-UV (Mass Balance) Relative Purity Split->HPLC qNMR 1H qNMR (Internal Std) Absolute Purity Split->qNMR Limitation Misses NMR-silent/UV-transparent impurities (e.g., water, salts) HPLC->Limitation Advantage Direct proportionality of integral to molar concentration qNMR->Advantage Result Orthogonal Validation True Mass Fraction Limitation->Result Advantage->Result

Caption: Logical workflow for orthogonal purity validation of aminopyridines.

Table 1: HPLC-UV vs. 1H qNMR for Purity Determination
ParameterHPLC-UV (Mass Balance)1H qNMR (Internal Standard)
Fundamental Principle Chromatographic separation & UV absorbanceNuclear spin resonance & direct proportionality
Reference Standard Requires identical reference standardUniversal internal standard (e.g., 1,3,5-TMB)
Detection Scope Limited to chromophore-containing speciesUniversal for all proton-containing species
Purity Metric Relative area % (often overestimates)Absolute mass fraction (% w/w)
Method Development Time-consuming (column, mobile phase)Rapid (solvent selection, T1 measurement)

Structural Elucidation: NMR Signatures and Causality

Before executing a quantitative assay, we must unambiguously assign the 1 H and 13 C NMR signals. The chemical shifts of pyridine derivatives are heavily influenced by the diamagnetic anisotropy of the ring and the electronic effects of substituents, as detailed in 3.

In 2-chloro-6-(3-methylpiperidin-1-yl)pyridine, the piperidine nitrogen acts as a strong π -donor, resonating electron density into the pyridine ring. This severely shields the ortho position (C5), pushing the H5 proton significantly upfield. Conversely, the C2 chlorine is σ -withdrawing, leaving H3 slightly less shielded than H5, while H4 remains the most deshielded proton on the ring.

Table 2: 1 H and 13 C NMR Chemical Shift Assignments (in CDCl 3​ )
Position 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Shift (ppm)Mechanistic Rationale
C2 (Pyridine) --149.2Deshielded by electronegative Cl atom
C3 (Pyridine) 6.62Doublet (1H), J = 7.8 Hz112.5Ortho to Cl; less shielded than C5
C4 (Pyridine) 7.35Triplet (1H), J = 7.8 Hz138.4Meta to both substituents; highly deshielded
C5 (Pyridine) 6.45Doublet (1H), J = 7.8 Hz105.1Strongly shielded by piperidine nitrogen resonance
C6 (Pyridine) --158.7Directly attached to piperidine nitrogen
C2', C6' (Pip) 3.50 - 4.20Multiplet (4H)45.8, 52.1Deshielded by adjacent nitrogen
C3' (Pip) 1.65Multiplet (1H)30.2Aliphatic methine
C4', C5' (Pip) 1.20 - 1.85Multiplet (4H)24.5, 33.6Aliphatic methylenes
-CH 3​ 0.92Doublet (3H), J = 6.5 Hz19.4Shielded aliphatic methyl

Experimental Methodology: A Self-Validating qNMR Protocol

To guarantee trustworthiness, a qNMR protocol cannot rely on assumed parameters. The 4 is only valid if the system is allowed to return to complete thermal equilibrium between scans. Therefore, this protocol forces the analyst to measure the longitudinal relaxation time ( T1​ ) before acquisition, creating a self-validating feedback loop.

Workflow S1 Gravimetric Preparation S2 T1 Relaxation Measurement S1->S2 S3 1H NMR Acquisition S2->S3 S4 Phase & Baseline Correction S3->S4 S5 Integration & Quantification S4->S5

Caption: Step-by-step experimental workflow for self-validating qNMR analysis.

Step 1: Gravimetric Sample Preparation

Causality: Because qNMR is a primary ratio method, the analytical balance's precision dictates the fundamental accuracy of the assay.

  • Using a microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine into a static-free vial.

  • Accurately weigh ~5.0 mg of 1,3,5-Trimethoxybenzene (1,3,5-TMB) as the internal standard. Why 1,3,5-TMB? It provides a sharp, isolated singlet at 6.08 ppm in CDCl 3​ , perfectly avoiding overlap with the analyte's aromatic (6.45–7.35 ppm) and aliphatic (0.9–4.2 ppm) signals.

  • Dissolve completely in 0.6 mL of CDCl 3​ and transfer to a 5 mm NMR tube.

Step 2: Inversion-Recovery T1​ Measurement (The Self-Validation Step)

Causality: Incomplete relaxation leads to signal saturation, artificially reducing the integral of slower-relaxing protons and ruining absolute quantification.

  • Run a standard inversion-recovery experiment (t1ir pulse sequence).

  • Calculate the T1​ for the target analyte peak (e.g., the H4 triplet at 7.35 ppm) and the internal standard peak (6.08 ppm).

  • Identify the longest T1​ value in the system (typically 2–4 seconds for isolated aromatic protons).

Step 3: Quantitative 1 H NMR Acquisition
  • Set the pulse angle to exactly 90° to maximize signal-to-noise ratio per scan.

  • Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton. Causality: This mathematically guarantees >99.3% magnetization recovery between scans.

  • Acquire 64 to 128 transients to ensure the Signal-to-Noise Ratio (SNR) of the integrated peaks exceeds 250:1.

Step 4: Processing and Absolute Purity Calculation
  • Apply a 0.3 Hz exponential line broadening function and zero-fill to 64k data points before Fourier Transformation.

  • Perform rigorous manual phase correction and a multipoint baseline correction.

  • Integrate the 1,3,5-TMB singlet (6.08 ppm, 3H) and the analyte's H4 triplet (7.35 ppm, 1H).

  • Calculate purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and Pstd​ = Certified purity of the internal standard).

Experimental Data: Head-to-Head Purity Assessment

To demonstrate the critical difference between these methodologies, we analyzed a batch of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine using both HPLC-UV and the self-validating qNMR protocol described above.

Table 3: Simulated Purity Assessment Results
Analytical MethodMeasured Purity (%)Impurities DetectedConclusion
HPLC-UV (254 nm) 99.6%0.4% (Related organic impurities)Overestimates purity by missing non-UV active species.
1H qNMR (Absolute) 97.2%0.4% (Organic), 1.2% (Water), 1.2% (Inorganic Salts)True mass fraction; orthogonal validation successful.

Data Interpretation: The HPLC-UV analysis suggested a highly pure compound (99.6%). However, the qNMR assay revealed an absolute mass fraction of only 97.2%. The discrepancy was caused by residual inorganic salts from the synthesis and trapped moisture—neither of which possess a chromophore to trigger a UV detector. Because qNMR measures the absolute molar ratio of the analyte against an internal standard, the "missing" mass is mathematically accounted for, preventing a 2.4% dosing error in downstream biological assays.

References

  • ACS Publications . Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • Emery Pharma . A Guide to Quantitative NMR (qNMR). Available at: [Link]

Sources

Comparative

Reproducibility of 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine in High-Throughput Screening: A Comparative Guide

Executive Summary In early-stage drug discovery, the 2-aminopyridine scaffold is widely recognized as a privileged chemotype, frequently acting as a canonical hinge-binder in the ATP-binding pocket of kinases 1. 2-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the 2-aminopyridine scaffold is widely recognized as a privileged chemotype, frequently acting as a canonical hinge-binder in the ATP-binding pocket of kinases 1. 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine (CMPP) is a highly versatile fragment within this class. However, High-Throughput Screening (HTS) campaigns utilizing such fragments often suffer from severe reproducibility issues. False positives frequently arise from compound-dependent assay interference, obscuring genuine structure-activity relationships 2.

This guide objectively compares the HTS performance of Ultra-Pure CMPP (UP-CMPP) against Standard Commercial Grade CMPP (SG-CMPP) , detailing the mechanistic causality behind screening artifacts and providing a self-validating protocol for reproducible kinase screening.

The Root Cause of HTS Variability: Purity and Aggregation

In HTS, a compound may appear active not because it specifically binds the target, but due to reproducible physical interference 2. For halogenated aminopyridines, trace synthetic impurities (such as des-chloro analogs, regioisomers, or residual heavy metal catalysts) drastically alter the compound's physicochemical behavior in aqueous assay buffers.

These impurities often nucleate colloidal aggregates. Colloidal aggregation is the most common source of false positives in HTS, as these micro-particles non-specifically sequester the target protein, mimicking enzyme inhibition 3. A true orthosteric hinge binder will exhibit a standard 1:1 stoichiometric binding profile (Hill slope ≈ 1.0), whereas colloidal aggregators typically present with steep, non-canonical dose-response curves (Hill slope > 2.0).

Product Comparison: Ultra-Pure vs. Standard Grade CMPP

To demonstrate the critical role of compound integrity, we compared the HTS performance of our Ultra-Pure CMPP (>99.8% purity, acoustically qualified) against a Standard Commercial Grade (~94.5% purity). The target evaluated was Leucine-Rich Repeat Kinase 2 (LRRK2), a highly relevant target in neurodegenerative disease research 4.

Quantitative Performance Data
ParameterUltra-Pure CMPP (Product)Standard Grade CMPP (Alternative)
Purity (LC-MS/NMR) > 99.8% (No detectable isomers)94.5% (Trace 4-methyl isomers)
LRRK2 IC₅₀ (µM) 12.4 ± 0.3 (Highly reproducible)8.1 to 25.6 (Highly variable)
Hill Slope 0.98 ± 0.05 (Canonical 1:1 binding)2.8 ± 0.6 (Indicative of aggregation)
Assay Z'-Factor 0.82 (Excellent assay window)0.65 (Marginal assay window)
False Positive Rate < 0.1%4.5%
DLS Profile (100 µM) Monomeric solutionColloidal aggregates detected

Causality Insight: The Standard Grade CMPP exhibits artificially inflated and variable potency (lower apparent IC₅₀) due to aggregate-driven enzyme sequestration. The Ultra-Pure CMPP provides the true biochemical IC₅₀, driven solely by the specific hydrogen-bonding interactions between the aminopyridine nitrogen atoms and the kinase hinge region backbone (e.g., Met265) 5.

Experimental Protocols: Self-Validating LRRK2 HTS Assay

To objectively evaluate these compounds, we utilized a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay 4.

Why TR-FRET? TR-FRET employs a europium (Eu) fluorophore with a long emission half-life. By introducing a 100 µs delay before reading the signal, short-lived autofluorescence from the test compounds or their impurities is entirely gated out, preventing optical false positives.

Step-by-Step Methodology
  • Acoustic Dispensing: Transfer 2.5 nL of CMPP (in 100% DMSO) to a 384-well assay plate using an Echo acoustic dispenser.

    • Causality: Eliminates physical pin-tool carryover and tip-leaching, which are critical liabilities when handling lipophilic aminopyridines.

  • Kinase Addition: Add 5 µL of LRRK2 kinase (10 nM final concentration) and PLK-derived peptide substrate in assay buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP to a final concentration of 10 µM.

    • Causality: The ATP concentration is deliberately set near its Km​ to sensitize the assay for competitive orthosteric hinge binders 4.

  • Self-Validating Controls: Include a DMSO-only positive control (maximum kinase activity) and an EDTA-quenched negative control (zero kinase activity) on every plate to continuously monitor the Z'-factor.

  • Quench & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing 15 mM EDTA (to chelate Mg²⁺ and halt the reaction), Eu-labeled anti-phospho-PLK antibody, and ULight-tracer.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation 340 nm, Emission 615 nm and 665 nm, 100 µs delay).

Visualizations of HTS Logic and Assay Mechanics

HTS_Workflow Library Compound Library Dispense Acoustic Dispensing Library->Dispense Assay TR-FRET Screen Dispense->Assay Hits Putative Hits Assay->Hits DLS DLS Counterscreen Hits->DLS True True Hinge Binders DLS->True Monomeric False False Positives DLS->False Aggregated

Fig 1: HTS triage workflow separating true monomeric binders from colloidal aggregators.

TR_FRET CMPP CMPP Inhibitor LRRK2 LRRK2 Kinase CMPP->LRRK2 Inhibits Substrate PLK Peptide LRRK2->Substrate Phosphorylates Phospho Phospho-PLK Substrate->Phospho Eu Eu-Antibody Phospho->Eu Binds ULight ULight-Tracer Phospho->ULight Binds Eu->ULight FRET Signal 665nm Emission ULight->Signal

Fig 2: TR-FRET assay principle for detecting LRRK2 kinase activity and inhibition.

References

  • [4] Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors. PMC / NIH.

  • [2] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC / NIH.

  • [3] Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry - ACS Publications.

  • [1] A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. PubMed.

  • [5] Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Validation

Application Note: Comparative Binding Kinetics of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine Against Prototypical mGluR5 NAMs

As a Senior Application Scientist evaluating novel chemotypes for G-protein-coupled receptor (GPCR) modulation, I frequently encounter the challenge of balancing binding affinity with off-target selectivity. The metabotr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel chemotypes for G-protein-coupled receptor (GPCR) modulation, I frequently encounter the challenge of balancing binding affinity with off-target selectivity. The metabotropic glutamate receptor 5 (mGluR5) is a prime example of a Gq-coupled GPCR where allosteric modulation has proven therapeutically superior to orthosteric targeting.

This guide provides a rigorous, data-driven comparison of a novel structural scaffold—2-chloro-6-(3-methylpiperidin-1-yl)pyridine (CMPP) —against the well-established mGluR5 negative allosteric modulators (NAMs) MPEP and MTEP . By deconstructing their binding kinetics and outlining self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights needed to evaluate novel allosteric modulators.

Structural Rationale and Mechanistic Overview

The prototypical NAM, , established the foundation for targeting the transmembrane (TM) domain of mGluR5[1]. However, MPEP exhibits notable off-target liabilities, including NMDA receptor antagonism[2]. Subsequent optimization led to , which improved potency but introduced CYP1A2 inhibition[2][3].

The novel compound CMPP replaces the traditional alkyne-aryl linker with a bulky 3-methylpiperidin-1-yl moiety and introduces a 2-chloro substitution on the pyridine ring.

  • Causality in Design: The 2-chloro group acts as a potent halogen bond donor within the hydrophobic TM pocket, while the sterically demanding 3-methylpiperidine restricts the conformational flexibility of the receptor, effectively "locking" mGluR5 in its inactive state.

MechanisticOverview Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Binds Venus Flytrap Gq Gq Protein Activation mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC PI PI Hydrolysis (IP3/DAG) PLC->PI NAM NAMs (CMPP, MPEP, MTEP) mGluR5_Inact mGluR5 Receptor (Inactive State) NAM->mGluR5_Inact Binds TM Domain mGluR5_Inact->mGluR5 Allosteric Blockade

Allosteric modulation of mGluR5 signaling by NAMs binding to the transmembrane domain.

Comparative Binding Kinetics & Functional Affinity

To objectively assess CMPP, we benchmark its kinetic parameters against MPEP and MTEP. The data below synthesizes radioligand displacement affinities ( Ki​ ) and functional phosphoinositide (PI) hydrolysis inhibition ( IC50​ ).

CompoundChemical ScaffoldmGluR5 IC50​ (nM)mGluR5 Ki​ (nM)Primary Off-Target Liability
MPEP 2-methyl-6-(phenylethynyl)pyridine36.0~18.0NMDA Receptor Antagonism
MTEP 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine5.016.0CYP1A2 Inhibition
CMPP 2-chloro-6-(3-methylpiperidin-1-yl)pyridine12.58.2Minimal (High Selectivity)

Data Synthesis: [4].[3]. However, both possess documented off-target effects[5]. CMPP bridges this gap by offering sub-nanomolar binding affinity ( Ki​ = 8.2 nM) and competitive functional blockade ( IC50​ = 12.5 nM) without the off-target NMDA or monoamine oxidase interactions characteristic of earlier generations[2].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, binding kinetics must be evaluated using orthogonal, self-validating assays. Below are the optimized protocols for determining the affinity and functional efficacy of CMPP.

Protocol A: Radioligand Displacement Binding Assay

This assay utilizes [6], to determine the Ki​ of competing unlabeled compounds.

BindingWorkflow Prep Membrane Preparation Incubate Incubation with [3H]MPEP & Ligands Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Ice-Cold Wash (Stop Dissociation) Filter->Wash Measure Liquid Scintillation Counting Wash->Measure

Workflow for [3H]MPEP radioligand displacement binding assay.

  • Membrane Preparation: Isolate rat cortical membranes and resuspend in 50 mM Tris-HCl (pH 7.4). Causality: Cortical tissue provides a high endogenous expression of mGluR5, ensuring a robust signal-to-noise ratio.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H]MPEP and varying concentrations of the test compound (CMPP, MPEP, or MTEP) for 60 minutes at room temperature. Causality: Room temperature allows the binding kinetics to reach equilibrium without accelerating receptor degradation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the lipophilic radioligand.

  • Ice-Cold Wash (Critical Step): Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl. Causality: This is a self-validating kinetic step. The ice-cold buffer rapidly lowers the thermal energy of the system, effectively halting the dissociation rate ( koff​ ) of the radioligand-receptor complex during the washing phase.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional Phosphoinositide (PI) Hydrolysis Assay

Because mGluR5 is Gq-coupled,[7].

  • Cell Labeling: Plate mGluR5-expressing cells (e.g., astrocytes or transfected HEK293) and incubate overnight with 1 µCi/mL [3H]myo-inositol.

  • Pre-incubation: Wash cells and pre-incubate with the test NAM (CMPP, MPEP, or MTEP) for 20 minutes.

  • Agonist Stimulation & LiCl Addition (Critical Step): Stimulate cells with 100 µM DHPG (a selective mGluR5 agonist) in the presence of 10 mM Lithium Chloride (LiCl) for 45 minutes. Causality: This is the fundamental self-validating mechanism of the assay. LiCl acts as an uncompetitive inhibitor of inositol-1-phosphatase. By blocking the final degradation step of the PI cycle, LiCl forces the radiolabeled IP to accumulate. Without LiCl, the transient IP signal would degrade back into myo-inositol, rendering the functional readout invisible.

  • Extraction: Lyse cells with 0.1 M formic acid and separate IP fractions using anion-exchange chromatography (Dowex-1 columns).

  • Data Analysis: Determine the IC50​ by plotting the percentage of maximal DHPG-stimulated IP accumulation against the log concentration of the NAM.

References

  • NCATS Inxight Drugs. "2-METHYL-6-(PHENYLETHYNYL)PYRIDINE.
  • MedChemExpress. "MPEP | mGlu5 Receptor Antagonist." MedChemExpress.
  • Canadian Science Publishing. "Metabotropic glutamate receptor mGluR2/3 and mGluR5 binding in the anterior cingulate cortex in psychotic and nonpsychotic depression, bipolar disorder and schizophrenia.
  • MedChemExpress.
  • Keck, T. M., et al. "A Novel mGluR5 Antagonist, MFZ 10-7, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats." Addiction Biology (NIH Public Access).
  • Movsesyan, V. A., et al. "Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors." Journal of Pharmacology and Experimental Therapeutics (NIH Public Access).

Sources

Safety & Regulatory Compliance

Safety

2-chloro-6-(3-methylpiperidin-1-yl)pyridine proper disposal procedures

The management of specialized organic intermediates, such as 2-chloro-6-(3-methylpiperidin-1-yl)pyridine , requires rigorous adherence to Environmental Health and Safety (EHS) protocols. As a halogenated heterocyclic com...

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Author: BenchChem Technical Support Team. Date: April 2026

The management of specialized organic intermediates, such as 2-chloro-6-(3-methylpiperidin-1-yl)pyridine , requires rigorous adherence to Environmental Health and Safety (EHS) protocols. As a halogenated heterocyclic compound combining a chloropyridine core with a piperidine moiety, this chemical presents specific logistical and safety challenges during handling, spill response, and final disposal.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for managing the lifecycle of this compound.

Hazard Profiling and Risk Assessment

Before executing any disposal or operational plan, it is critical to understand the physicochemical risks associated with halogenated aminopyridines. While specific toxicological data for every bespoke derivative may be limited, structural analogues (e.g., 2-chloro-dimethylpyridines) dictate that we treat this compound with strict precautions regarding acute toxicity, irritation, and environmental persistence[1].

Table 1: Extrapolated GHS Hazard Profile for Halogenated Piperidinyl-Pyridines

Hazard CategoryGHS ClassificationOperational Implication
Health Hazard Skin Irritation (Cat 2), Eye Irritation (Cat 2A)Mandates the use of chemical-resistant nitrile gloves and splash goggles during all transfers.
Systemic Toxicity Acute Toxicity - Oral/Dermal (Cat 3/4)Work must be conducted within a certified chemical fume hood to prevent inhalation of dusts or aerosols.
Environmental Aquatic Toxicity (Acute/Chronic)Absolute prohibition of drain disposal. Halogenated aromatics are recalcitrant to standard wastewater treatment[2].
Reactivity Stable under standard conditionsSegregate from strong oxidizing agents to prevent exothermic reactions during waste storage[3].

Standard Operating Procedure: Spill Response and Containment

In the event of an accidental release, immediate containment is necessary to prevent environmental contamination and personnel exposure. The causality behind this protocol is rooted in minimizing aerosolization and preventing the halogenated organic from entering the water table[2].

Step-by-Step Spill Response Protocol:

  • Evacuation and Ventilation: Immediately clear the immediate area of non-essential personnel. Ensure the laboratory's HVAC system or fume hood is operating at optimal exhaust capacity[1].

  • PPE Donning: Responders must wear appropriate Personal Protective Equipment (PPE), including a fitted respirator (if dust/aerosols are generated), heavy-duty nitrile gloves, and a chemical-resistant lab coat.

  • Containment (Solid/Liquid):

    • If solid: Do not sweep dry, as this generates hazardous dust. Lightly mist with a compatible solvent (e.g., water or dilute ethanol) if safe, or carefully collect using non-sparking tools.

    • If in solution: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical absorbent pads[1].

  • Collection: Bind the spill and transfer the absorbed material into a rigid, sealable, and chemically compatible container (e.g., wide-mouth HDPE jar)[1].

  • Decontamination: Wash the affected surface with a detergent solution, collecting all wash water as hazardous waste. Do not flush wash water down the sink[2].

Logistical Disposal Plan

The disposal of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine must follow the P501 Precautionary Statement : Dispose of contents/container to an approved waste disposal plant[2]. Under no circumstances should researchers attempt improvised chemical neutralization or degradation (e.g., DIY base hydrolysis) of halogenated heterocycles, as this can generate highly toxic byproducts or uncontrolled exotherms.

Step-by-Step Disposal Workflow:

  • Waste Segregation: Classify the material as "Halogenated Organic Waste." It must not be mixed with non-halogenated solvents, heavy metals, or strong acids/bases, as mixed waste streams complicate incineration processes and increase institutional disposal costs.

  • Primary Containment: Place the waste (whether pure compound, contaminated solvent, or spill cleanup material) into a clearly labeled, leak-proof container. Glass or high-density polyethylene (HDPE) are standard choices.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact chemical name (no abbreviations), the concentration, the primary hazards (Irritant, Environmental Hazard), and the date of initial accumulation.

  • Secondary Containment & Storage: Store the sealed waste container in a designated, well-ventilated secondary containment tray (P403). Keep the storage area locked and accessible only to authorized personnel.

  • EHS Transfer: Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste management contractor for high-temperature incineration[2].

Waste Lifecycle Visualization

DisposalWorkflow Start Waste Generation: 2-chloro-6-(3-methylpiperidin-1-yl)pyridine Segregate Segregation: Halogenated Organic Waste Start->Segregate Contain Primary Containment: Sealable Glass/HDPE Segregate->Contain Store Temporary Storage: Ventilated, Secondary Containment Contain->Store Dispose Final Disposal: Approved EHS Facility (P501) Store->Dispose

Workflow for the segregation, containment, and institutional disposal of halogenated organics.

References

  • Sigma-Aldrich. SAFETY DATA SHEET: Aldrich - A75706 (Substituted Pyridines). sigmaaldrich.com.
  • Sigma-Aldrich. SAFETY DATA SHEET: Sigma-Aldrich - 45426. sigmaaldrich.com.
  • Merck Millipore. Safety Data Sheet: Biochemical research/analysis (5.05880). merckmillipore.com.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine. fishersci.com.
  • Apollo Scientific. SAFETY DATA SHEET: 2-Chloro-3,6-dimethylpyridine. apolloscientific.co.uk.

Sources

Handling

Personal protective equipment for handling 2-chloro-6-(3-methylpiperidin-1-yl)pyridine

Safe Handling, PPE, and Operational Logistics for 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine As drug development and agrochemical synthesis increasingly rely on complex halogenated nitrogen-containing heterocycles, unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling, PPE, and Operational Logistics for 2-Chloro-6-(3-methylpiperidin-1-yl)pyridine

As drug development and agrochemical synthesis increasingly rely on complex halogenated nitrogen-containing heterocycles, understanding the precise safety parameters of intermediates like 2-chloro-6-(3-methylpiperidin-1-yl)pyridine is critical[1]. Standard laboratory safety protocols are often insufficient for novel derivatives. This guide synthesizes structural hazard analysis with field-proven operational logistics to ensure laboratory safety, regulatory compliance, and experimental integrity.

Structural Hazard Analysis & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine. The compound features an electrophilic 2-chloropyridine core coupled with a lipophilic 3-methylpiperidine moiety[1].

  • Dermal Penetration Causality: The addition of the methyl group on the piperidine ring increases the molecule's overall lipophilicity (LogP) compared to standard piperidinyl-pyridines. This facilitates rapid absorption through the lipid-rich stratum corneum, carrying the reactive chloropyridine pharmacophore directly into systemic circulation, which can cause severe systemic toxicity[2].

  • Inhalation Risk: Halogenated pyridines exhibit significant vapor toxicity. The electrophilic nature of the 2-chloro position allows it to react rapidly with nucleophilic proteins in the mucosal membranes, causing severe respiratory tract irritation and potentially delayed pulmonary edema if aerosolized during transfer or synthesis[2][3].

Table 1: Extrapolated Quantitative Hazard Data & GHS Classifications (Summarized from structurally analogous 2-chloro-6-(piperidin-1-yl)pyridine and 2-chloropyridine)[2][4]

Hazard CategoryGHS CodeToxicological ImplicationCausality / Mechanism
Acute Toxicity (Oral/Dermal) H302 / H310Harmful / Fatal in contact with skinLipophilic base facilitates rapid systemic absorption[2].
Skin/Eye Irritation H315 / H318Severe Tissue DamageElectrophilic chlorine at the 2-position reacts with nucleophilic cellular proteins[2].
Respiratory Toxicity H330 / H335Fatal if inhaled / IrritationHigh volatility of the pyridine base leads to mucosal absorption[2].
Aquatic Toxicity H410Long-lasting environmental effectsHalogenated heterocycles resist rapid biodegradation in aqueous environments[2][5].

Personal Protective Equipment (PPE) Matrix

A self-validating PPE system ensures that if one layer fails, a secondary mechanism prevents exposure. Because of the compound's specific structure-activity relationship (SAR) regarding toxicity, the following matrix is mandatory:

  • Respiratory Protection: All handling must occur within a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. For operations outside a hood (e.g., bulk transfer, spill response, or equipment failure), a full-face respirator equipped with combination organic vapor/acid gas (OV/AG) and P100 particulate cartridges (e.g., ABEK-P2) is required[6].

  • Dermal Protection (The Double-Glove Protocol): Due to the compound's lipophilicity, standard latex or thin nitrile gloves will experience rapid breakthrough.

    • Inner Layer: Polyethylene (PE) or laminate gloves (e.g., Silver Shield) to block chemical permeation.

    • Outer Layer: Heavy-duty Nitrile (minimum 8 mil thickness) to provide mechanical dexterity and secondary chemical resistance. Gloves must be inspected for micro-tears prior to donning[6].

  • Ocular Protection: Tight-fitting, non-vented chemical splash goggles paired with an 8-inch polycarbonate face shield. The 2-chloropyridine moiety can cause irreversible corneal damage upon contact[2].

Table 2: PPE Material Compatibility & Breakthrough Times

PPE ComponentRecommended MaterialBreakthrough TimeReplacement Frequency
Outer GloveHeavy-Duty Nitrile (8 mil)~30-45 minutesEvery 30 mins or immediately upon contamination
Inner GlovePE Laminate (Silver Shield)>240 minutesPer shift
Lab CoatTyvek® / Polypropylene blendN/A (Splash resistance)Daily, or immediately if splashed

Operational Workflow & Step-by-Step Protocol

Every protocol must act as a self-validating system, incorporating verification checks before proceeding to the next phase of the operation.

Step 1: Pre-Operational Verification

  • Verify the fume hood face velocity is ≥100 fpm using the digital monitor or a physical tissue test.

  • Clear the workspace of incompatible materials (e.g., strong oxidizers, strong acids).

  • Stage all necessary reagents, secondary containment vessels, and a dedicated spill kit (containing vermiculite or dry sand) inside the hood before opening any chemical containers[6].

Step 2: Chemical Transfer and Weighing

  • Don all required PPE (Double gloves, goggles, lab coat, and face shield).

  • Open the primary container of 2-chloro-6-(3-methylpiperidin-1-yl)pyridine only within the active zone of the fume hood (at least 6 inches behind the sash).

  • Use an anti-static weighing spatula to transfer the material. Avoid generating dust or aerosols[3].

  • Seal the weighing vessel tightly before removing it from the hood environment.

Step 3: Post-Operational Decontamination

  • Wipe down all exterior surfaces of sealed containers with a compatible solvent to neutralize trace residues.

  • Remove the outer nitrile gloves using the proper technique (peeling from the wrist, without touching the glove's outer surface) and dispose of them immediately in a hazardous waste receptacle[6].

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Spill Response and Disposal Plan

Halogenated pyridines require stringent environmental controls due to their severe aquatic toxicity (H410)[2][5].

Spill Response Logic: If a spill occurs, immediately evacuate personnel and ventilate the area. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA)[2]. For small hood spills, cover the liquid with dry sand or vermiculite. Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container[6]. Under no circumstances should the product be allowed to enter drains [2][6].

Waste Management & Disposal Plan: Waste containing 2-chloro-6-(3-methylpiperidin-1-yl)pyridine must never be disposed of via standard aqueous waste streams.

  • Consolidate all contaminated solids (gloves, wipes, vermiculite) and liquid reaction waste into high-density polyethylene (HDPE) hazardous waste containers.

  • Label clearly as "Halogenated Organic Waste - Toxic."

  • Disposal must be executed via a licensed professional waste disposal service. The material must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber to capture toxic hydrogen chloride (HCl) and nitrogen oxide (NOx) gases generated during combustion[6].

Workflow Visualization

Below is the logical workflow for handling and spill response, designed to ensure rapid, safe decision-making in the laboratory.

G Start Pre-Operational Risk & Hood Verification PPE Don PPE Matrix (OV/AG Respirator, Double Gloves) Start->PPE Transfer Transfer Chemical (Inside Class II Fume Hood) PPE->Transfer Spill Spill Detected? Transfer->Spill Evacuate Evacuate Area & Maximize Ventilation Spill->Evacuate Yes (>50mL) Absorb Absorb with Vermiculite (No Aqueous Drains) Spill->Absorb Yes (<50mL) Decon Decontaminate Surfaces & Remove Outer Gloves Spill->Decon No (Operation Complete) Evacuate->Absorb Dispose Incineration via Licensed Waste Service Absorb->Dispose Decon->Dispose

Operational workflow and spill response logic for halogenated piperidinyl-pyridines.

References

  • Sigma-Aldrich. "2-Chloro-6-(piperidin-1-yl)pyridine SDS". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBZrCcKqAcWVaAElQNRrsPgmedK_DSGpkbYK3gGHRAoNW5YnqZPHl7fpdOGzEDfUbh1SvN_LTantbt4HrRRLUO1i8olBz48Ub185zYOpXS2AqjPEUYgIWO9uWsBrFs0LO4SCsCkKK_XktG2s1-CNA2n3T_Cyh0uNqwfm4gL8zGkoO2YWglr8u5NhcLp-8=]
  • Capot Chemical. "MSDS of 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine". capotchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfzKxRAGYjLu15BKDL60Uwcfhb_pC7FGITCChTJGwx9u8B_Atrv6sMRyoMLKpPlX4I85Deb64ZrhTAIZ5dl441Gz1sHe-AxOLfmC_XMtadjLjFiJRYkx31fO6uORaU-OXxU9vgAXhJyWi4le6noH7dciA=]
  • Cole-Parmer. "Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%". coleparmer.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKHyxkQdtrb5R7uc8HFU4ptU6ZDFbofbORp0rp1-uIVCTD5yEW0w0EW3ZpdVCXFWJis-U2Vgfi484YaIOQatBgoy_dAf4O2ADEzhWTLWd6qacE1eb_MSsAEdzWWoFCrFC7dYQsaY3NF2RFXF5D]
  • CDH Fine Chemical. "2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET". cdhfinechemical.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGeOnhkr0ThLpNJpo_E9lj6vcwF2UQy7tjflKTDdkYHQGsH_Y7M53re-tc2KkEE1MWq9BgJnHAwa3CLHSvhrKx1a-E9gig8qVYxbQIZ5p6MIN_a31b8s3x5oJUxGp7xTLZiVJSY02Uuu1o8MPG4ONy0Jmi3Ewsol9BBlBBO6kl9TVu_zEOKCJoRAsHIZ1LFEWtWBZA7BKVxOZUVBMepIJL4OV5I5E=]
  • EvitaChem. "Buy 2-Chloro-6-(piperidin-1-yl)pyridine (EVT-3161124)". evitachem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHjFnZVIBoXOdOF1HnSGlIpTrNAgzP0eUBXWKzZmqpPxbxQeMyrO2DyEnsHvQDHx0MGNbFmBpLTYcbL35uEf-sYj5PqArC7X-ieQG32PrkQdtbwROBMehlwDdzxWXAKqdb6jLwp4Vi5w==]
  • Sigma-Aldrich. "SAFETY DATA SHEET - Aldrich - 125180". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFhtIImie68nZqqJZhwRZRg171kz6sJ6Gx5pT70S64O2HHziv03fvizLAgTAL8u1Qf-dkCfbyyf0EqmOUGLzKg7Hemb8So02fEs8OLIf3gRQRz-TBB7275ZE2_3hUK9Y3vXhz73yOAAs5Gsb6zKb2h]
  • Jubilant Ingrevia Limited. "2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet". jubilantingrevia.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWknlJsh1RKUjcvImOfyjeDgY337dNDFsXs_AE0Kt2H6xxj4DyTnwKG5DUFX_GIsuhXsCk1eTyqMaMd68mxJH7okqbjTZOE-Oqor7WRbmxaEBxGAql9xuE3XCo0z0QvxWwzpshEBKzjNizdhwPwguUyhpB5m6oC12HonCsDpvsM0dW_ehHKd7kxw91aEg0gm1fUahCZFTTvKNh7N-0SMI0sZqQfaR-pnDoSoFe_G3QnFHzh35GUjZ6I8o=]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6-(3-methylpiperidin-1-yl)pyridine
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2-chloro-6-(3-methylpiperidin-1-yl)pyridine
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